Parp7-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H20F3N7O2 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[(2S)-1-oxo-1-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propan-2-yl]indazole-7-carboxamide |
InChI |
InChI=1S/C20H20F3N7O2/c1-12(30-11-13-3-2-4-15(17(24)31)16(13)27-30)18(32)28-5-7-29(8-6-28)19-25-9-14(10-26-19)20(21,22)23/h2-4,9-12H,5-8H2,1H3,(H2,24,31)/t12-/m0/s1 |
InChI Key |
ZXYKQNYSXHNQMV-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Parp7-IN-17: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and chemical synthesis of Parp7-IN-17, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7 has emerged as a critical regulator in cancer immunity, acting as a negative regulator of the type I interferon (IFN-I) response.[1][2][3] Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity.[2][4][5] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound and its target.
Discovery and Rationale
This compound, also identified as (S)-XY-05, was developed through a rational drug design strategy aimed at improving the properties of existing PARP7 inhibitors like RBN-2397.[6] The core concept involved employing a rigid constraint strategy to the molecular scaffold to enhance selectivity and pharmacokinetic properties.[6] This effort led to the identification of (S)-XY-05 (this compound) as a highly potent inhibitor with an IC50 of 4.5 nM and significantly improved oral bioavailability compared to its predecessors.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound and the comparator compound RBN-2397.
Table 1: In Vitro Potency of PARP7 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound ((S)-XY-05) | PARP7 | 4.5 [6][7] |
| RBN-2397 | PARP7 | Not explicitly stated in the provided results |
| RBN-2397 | PARP1 | 37[8] |
| RBN-2397 | PARP2 | 17[8] |
| RBN-2397 | PARP12 | 25[8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9][10]
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value |
| This compound ((S)-XY-05) | Oral Bioavailability (mouse) | 94.60% [6] |
| RBN-2397 | Oral Bioavailability (mouse) | 25.67%[6] |
Signaling Pathways
PARP7 plays a crucial role in modulating immune and hormone receptor signaling pathways. Its inhibition by this compound is designed to reverse its immunosuppressive effects.
PARP7 and the Type I Interferon (IFN-I) Signaling Pathway
PARP7 acts as a negative regulator of the cGAS-STING pathway, which is essential for the type I interferon response to cytosolic DNA.[2] By inhibiting PARP7, this compound restores the production of type I interferons, leading to enhanced anti-tumor immunity.[2]
Caption: PARP7-mediated inhibition of the cGAS-STING pathway and its reversal by this compound.
PARP7 in Hormone Receptor Signaling
PARP7 is also involved in the signaling of the Aryl Hydrocarbon Receptor (AHR), Estrogen Receptor (ER), and Androgen Receptor (AR).[1][8] For instance, PARP7 can ADP-ribosylate the AR, marking it for degradation and thereby acting as a negative feedback regulator.[11]
Caption: Role of PARP7 in the negative feedback regulation of hormone receptor signaling.
Chemical Synthesis Pathway
The synthesis of this compound ((S)-XY-05) is based on the modification of the RBN-2397 scaffold.[6] The key steps, as inferred from the design strategy, would involve the synthesis of the core indazole-7-carboxamide structure followed by the introduction of the specific chiral side chain that confers high potency and selectivity. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound ((S)-XY-05).
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and further development of PARP7 inhibitors. Below are summaries of key experimental protocols.
PARP7 Inhibitor Target Engagement Assay (Split Nanoluciferase System)
This assay quantitatively measures endogenous PARP7 protein levels and the target engagement of inhibitors in a cellular context.[12]
-
Cell Line Generation: CRISPR/Cas9 is used to N-terminally tag endogenous PARP7 with a HiBiT peptide in a suitable cell line (e.g., CT-26).[12]
-
Cell Culture and Treatment: The engineered cells are cultured and treated with varying concentrations of the PARP7 inhibitor (e.g., this compound).[12]
-
Lysis and Luminescence Measurement: Cells are lysed using the Nano-Glo® HiBiT lytic system, which contains the LgBiT protein and a NanoLuc substrate.[12] The luminescence, which is proportional to the amount of HiBiT-PARP7, is measured using a luminometer.[12]
-
Data Analysis: The EC50 value, representing the concentration at which the inhibitor causes a 50% maximal effect on PARP7 levels, is calculated from the dose-response curve.[12]
PARP7 Probe Displacement Assay
This biochemical assay is used to determine the IC50 of inhibitors against the PARP7 enzyme.[13]
-
Assay Components: The assay mixture typically includes recombinant PARP7 enzyme, a fluorescently labeled probe that binds to the active site of PARP7, and the inhibitor at various concentrations.
-
Incubation: The components are incubated to allow for competitive binding between the probe and the inhibitor to the PARP7 enzyme.
-
Fluorescence Polarization Measurement: The fluorescence polarization (FP) of the solution is measured. A high FP indicates that the fluorescent probe is bound to the large PARP7 enzyme, while a low FP indicates that the probe has been displaced by the inhibitor and is tumbling freely in the solution.
-
Data Analysis: The IC50 value is determined by plotting the FP signal against the inhibitor concentration and fitting the data to a suitable dose-response model.[13]
In Vivo Antitumor Efficacy Study (Syngeneic Mouse Model)
This protocol assesses the antitumor effect of the PARP7 inhibitor in an immunocompetent animal model.[6]
-
Animal Model: A syngeneic tumor model, such as CT26 colon carcinoma cells implanted in BALB/c mice, is used.[6]
-
Treatment: Once tumors are established, mice are treated with the PARP7 inhibitor (e.g., this compound) orally at a specified dose and schedule.[6] A vehicle control group is also included.
-
Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes to assess the activation of T-cell-mediated immunity.[6] The tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.[6]
Conclusion
This compound ((S)-XY-05) represents a significant advancement in the development of selective and orally bioavailable PARP7 inhibitors. Its ability to potently inhibit PARP7 and subsequently activate the type I interferon response underscores its potential as a novel cancer immunotherapy agent.[6] The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic candidate.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 4. News - PARP7 inhibitor - LARVOL VERI [veri.larvol.com]
- 5. Overview of the Development Progress of PARP-7 Drug Target [synapse.patsnap.com]
- 6. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel PARP7 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of PARP7 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a critical regulator of innate immunity and cancer cell signaling. Unlike other well-studied PARP family members involved in DNA damage repair, PARP7's primary role appears to be the negative regulation of the type I interferon (IFN-I) response.[1][2][3] Inhibition of PARP7 has shown promise as a therapeutic strategy in oncology by unleashing the body's own anti-tumor immune response.[2][3] This technical guide provides an in-depth overview of the downstream effects of PARP7 inhibition, focusing on the molecular pathways, cellular consequences, and therapeutic implications.
Core Mechanism of Action
PARP7 functions by transferring a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[4] This modification can alter the target protein's function, stability, or interactions with other molecules. PARP7 inhibitors act by competitively binding to the catalytic domain of the enzyme, preventing it from MARylating its substrates.[4] This blockade of PARP7's enzymatic activity is the primary trigger for the downstream effects observed upon its inhibition.
Signaling Pathways Modulated by PARP7 Inhibition
The most well-characterized downstream effect of PARP7 inhibition is the restoration of the type I interferon (IFN-I) signaling pathway, a critical component of the innate immune system's response to pathogens and cancer.[2][3]
The cGAS-STING-TBK1-IRF3 Pathway
Cytosolic DNA, often present in tumor cells due to genomic instability, is detected by the cyclic GMP-AMP synthase (cGAS). This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). STING then recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of IFN-β and other interferon-stimulated genes (ISGs).[5]
PARP7 acts as a crucial brake on this pathway. It has been shown to MARylate and inactivate TBK1, thereby preventing the phosphorylation of IRF3.[6] Furthermore, PARP7 can interact with IRF3 and disrupt the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for IFN-I production.[5] Inhibition of PARP7 removes these inhibitory signals, leading to robust activation of TBK1 and IRF3, and subsequent production of type I interferons.[5][6]
Diagram: PARP7 Inhibition and Activation of the cGAS-STING Pathway
Caption: PARP7 inhibition removes the brakes on the cGAS-STING pathway, leading to IRF3 activation.
Regulation of Other Transcription Factors
Beyond the IFN-I pathway, PARP7 inhibition influences the activity of other key transcription factors involved in cancer progression:
-
Fos-related antigen 1 (FRA1): PARP7-mediated MARylation stabilizes the transcription factor FRA1, which is known to suppress the expression of genes related to apoptosis and immune signaling. Inhibition of PARP7 leads to the proteasomal degradation of FRA1, thereby upregulating pro-apoptotic and immune-stimulatory genes.
-
Aryl Hydrocarbon Receptor (AHR): PARP7 is a target gene of AHR and, in a negative feedback loop, PARP7 MARylates AHR, marking it for proteasomal degradation.
-
Androgen Receptor (AR) and Estrogen Receptor α (ERα): PARP7 has been shown to MARylate both AR and ERα, affecting their stability and transcriptional activity. PARP7 inhibition can thus modulate hormonal signaling in cancers such as prostate and breast cancer.[7]
Diagram: PARP7's Influence on Key Transcription Factors
Caption: PARP7 inhibition alters the stability and activity of key transcription factors.
Quantitative Data on PARP7 Inhibition
The development of potent and selective PARP7 inhibitors, such as RBN-2397, has enabled the quantitative assessment of the downstream effects of PARP7 inhibition.
Table 1: Inhibitory Activity of PARP7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Kd (µM) | Selectivity | Reference |
| RBN-2397 | PARP7 | <3 | <0.001 | >50-fold vs. other PARPs | [1][7][8] |
| KMR-206 | PARP7 | 13.7 | - | ~75-fold vs. PARP2 | [4] |
| Pamiparib | PARP1/2 | 0.83 (PARP1), 0.11 (PARP2) | - | Selective for PARP1/2 | [1] |
Table 2: Cellular Effects of PARP7 Inhibition with RBN-2397
| Cell Line | Cancer Type | Effect | EC50 / IC50 (nM) | Key Findings | Reference |
| NCI-H1373 | Lung Cancer | Inhibition of proliferation | 20 | RBN-2397 induces a concentration-dependent increase in IRF3 and STAT1 phosphorylation. | [6][8] |
| CT26 | Colon Carcinoma | Induction of IFN-β | Similar to KMR-206 | RBN-2397 leads to a two-fold higher induction of an IFN-I-responsive luciferase reporter compared to KMR-206. | [4] |
| OVCAR4, OVCAR3 | Ovarian Cancer | Inhibition of proliferation and migration | - | RBN-2397 synergizes with paclitaxel to stabilize microtubules. | [9] |
| VCaP | Prostate Cancer | Inhibition of androgen-induced AR ADP-ribosylation | - | RBN-2397 blunts the androgen-induced reduction in AR protein levels. | [10][11] |
| EO771 | Breast Cancer | Increased Ifnb1 mRNA and protein levels | - | Loss or inhibition of PARP7 increases levels of NF-κB subunits p50 and RelA. | [12] |
Table 3: Clinical Trial Data for RBN-2397 (NCT04053673)
| Phase | Tumor Types | Key Observations | Adverse Events (Grade 3/4) | Reference |
| Phase 1 | Advanced Solid Tumors | Well-tolerated with preliminary antitumor activity. Recommended Phase 2 dose: 200 mg BID. | Diarrhea, increased ALT/AST, fatigue, anemia, neutropenia, thrombocytopenia. | [13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to investigate the downstream effects of PARP7 inhibition.
Western Blotting for Phosphorylated Proteins (p-IRF3, p-STAT1)
Objective: To detect the activation of key signaling proteins in the IFN-I pathway upon PARP7 inhibition.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H1373, CT26) and treat with a PARP7 inhibitor (e.g., RBN-2397) at various concentrations and time points. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[16]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 30-50 µg of protein with 4X SDS sample buffer and heat at 95-100°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IRF3 (e.g., Ser396) and p-STAT1 (e.g., Tyr701) overnight at 4°C.[18] Use antibodies for total IRF3, total STAT1, and a loading control (e.g., β-actin, GAPDH) on parallel blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Densitometry Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins.
Diagram: Western Blotting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. intodna.com [intodna.com]
- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors [clin.larvol.com]
- 15. ascopubs.org [ascopubs.org]
- 16. epigentek.com [epigentek.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Parp7-IN-17: An In-Depth Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-17, identified as RBN-2397, is a first-in-class, potent, and highly selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7).[1][2][3] PARP7, a mono-ADP-ribosyltransferase (MARylating enzyme), has emerged as a critical regulator of cellular stress responses and innate immunity.[4] Its overexpression in various cancers is linked to the suppression of the type I interferon (IFN) signaling pathway, a key component of the anti-tumor immune response.[5] RBN-2397 was developed through structure-based optimization of a less selective monoPARP inhibitor and has demonstrated significant anti-tumor activity in preclinical models, leading to its investigation in clinical trials.[6][7][8] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols for its evaluation, and visualizes the key signaling pathways it modulates.
Data Presentation: Structure-Activity Relationship of this compound and Analogs
The development of potent and selective PARP7 inhibitors has been a focus of recent medicinal chemistry efforts. The following tables summarize the quantitative data for this compound (RBN-2397) and a key analog, I-1, highlighting the structural modifications that influence their inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of PARP7 Inhibitors
| Compound | PARP7 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP7) | Selectivity (PARP2/PARP7) |
| RBN-2397 | < 3[1][2] | > 150 | > 150 | > 50-fold | > 50-fold |
| I-1 | 7.6[5] | > 1000 | > 1000 | > 131-fold | > 131-fold |
Table 2: Cellular Activity of PARP7 Inhibitors
| Compound | Cell Line | Cellular MARylation EC50 (nM) | Cell Proliferation IC50 (nM) |
| RBN-2397 | SK-MES-1 (PARP7-overexpressing) | 1[1] | - |
| RBN-2397 | NCI-H1373 (Lung Cancer) | - | 20[1][3] |
| I-1 | CT26 (Colon Carcinoma) | - | - |
Table 3: In Vivo Efficacy and Pharmacokinetic Properties
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Half-life (t1/2) |
| RBN-2397 | CT26 Syngeneic Mice | 100 mg/kg, once daily (with 1-aminobenzotriazole) | 30%[5] | 325 min[1][3] |
| I-1 | CT26 Syngeneic Mice | 100 mg/kg, once daily | 67%[5] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines of the key experimental protocols used to characterize this compound.
PARP7 Biochemical Inhibition Assay (Probe Displacement Assay)
This assay quantifies the ability of a test compound to inhibit the catalytic activity of PARP7.
-
Principle: A fluorescently labeled probe that binds to the NAD+ pocket of PARP7 is displaced by a competitive inhibitor, leading to a decrease in a detectable signal (e.g., NanoBRET).
-
Materials:
-
Recombinant full-length PARP7 fused to NanoLuc luciferase.
-
Fluorescently labeled active site probe (e.g., RBN011198).
-
HEK293T cells for expressing the NanoLuc-PARP7 fusion protein.
-
Assay buffer and plates.
-
Test compounds (e.g., RBN-2397).
-
-
Procedure:
-
HEK293T cells are transfected with the NanoLuc-PARP7 expression vector.
-
Transfected cells are lysed, and the lysate containing NanoLuc-PARP7 is used for the assay.
-
The lysate is incubated with the fluorescent probe and varying concentrations of the test compound in an assay plate.
-
The NanoBRET signal is measured using a suitable plate reader.
-
The IC50 value is calculated from the dose-response curve of the test compound.
-
Cellular Mono-ADP-Ribosylation (MARylation) Assay
This assay assesses the ability of an inhibitor to block PARP7-mediated MARylation within a cellular context.
-
Principle: PARP7 activity in cells is measured by detecting the level of protein MARylation using specific antibodies. Inhibition of PARP7 leads to a decrease in the MARylation signal.
-
Materials:
-
Cancer cell line with high PARP7 expression (e.g., SK-MES-1).
-
Test compound (e.g., RBN-2397).
-
Lysis buffer.
-
Antibodies: anti-MAR, anti-PARP7, and loading control (e.g., anti-actin).
-
Western blotting reagents and equipment.
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with varying concentrations of the test compound for a specified duration.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with anti-MAR and other relevant antibodies.
-
The signal is detected, and the EC50 value is determined by quantifying the reduction in MARylation relative to the vehicle control.
-
Type I Interferon (IFN) Signaling Cellular Assay
This assay evaluates the effect of PARP7 inhibition on the type I IFN signaling pathway.
-
Principle: Inhibition of PARP7 is expected to relieve its suppression of the IFN pathway, leading to increased phosphorylation of STAT1 (p-STAT1) and upregulation of interferon-stimulated genes (ISGs) like CXCL10.
-
Materials:
-
Cancer cell line responsive to IFN signaling (e.g., NCI-H1373, CT26).
-
Test compound (e.g., RBN-2397).
-
Antibodies: anti-p-STAT1, anti-STAT1, and loading control.
-
Reagents for quantitative PCR (qPCR) to measure ISG mRNA levels.
-
-
Procedure (Western Blot for p-STAT1):
-
Cells are treated with the test compound for a defined period.
-
Cell lysates are prepared and subjected to Western blotting as described above.
-
The membrane is probed with antibodies against p-STAT1 and total STAT1.
-
-
Procedure (qPCR for ISGs):
-
Cells are treated with the test compound.
-
Total RNA is extracted, and cDNA is synthesized.
-
qPCR is performed using primers specific for ISGs (e.g., CXCL10) and a housekeeping gene.
-
The relative expression of ISGs is calculated.
-
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of the PARP7 inhibitor in a living organism.
-
Principle: The test compound is administered to tumor-bearing mice, and its effect on tumor growth is monitored over time.
-
Materials:
-
Immunocompetent mice (e.g., BALB/c).
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma).
-
Test compound formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor cells are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
The test compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the vehicle group.
-
Mandatory Visualizations
PARP7 Signaling Pathways
The following diagram illustrates the central role of PARP7 in regulating type I interferon and nuclear receptor signaling pathways.
Caption: PARP7's role in immune and nuclear receptor signaling.
Experimental Workflow for PARP7 Inhibitor Evaluation
This diagram outlines the typical experimental progression for characterizing a novel PARP7 inhibitor.
Caption: Workflow for evaluating novel PARP7 inhibitors.
Logical Relationship of the Structure-Activity Study
This diagram illustrates the iterative process of a structure-activity relationship study for developing PARP7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ribon Therapeutics Presents Additional Preclinical Data on its PARP7 Inhibitor – RBN-2397 – and Demonstrates Broad Potential of its Platform at the AACR 2020 Virtual Meeting II - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Melissa Vasbinder on PARP7 Inhibitor Vulnerability in Stress-Signaling Pathways: Is this Going to Impact Treatment Today?@RibonTx #AACR #AACR20 - OncologyTube [oncologytube.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Modulation of Aryl Hydrocarbon Receptor (AHR) Signaling by Parp7-IN-17
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular signaling pathways, including the aryl hydrocarbon receptor (AHR) pathway. The AHR is a ligand-activated transcription factor involved in cellular homeostasis, immunity, and xenobiotic metabolism. PARP7 acts as a negative regulator of AHR by marking it for proteasomal degradation.[1][2] The inhibition of PARP7's enzymatic activity by small molecules, such as Parp7-IN-17 (RBN-2397), disrupts this negative feedback loop, leading to the stabilization and nuclear accumulation of AHR, and subsequent potentiation of AHR-dependent gene transcription.[3][4] This guide provides a comprehensive technical overview of the mechanism, experimental validation, and quantitative effects of this compound on the AHR signaling pathway.
The Core Mechanism: PARP7 as a Negative Regulator of AHR
The AHR signaling pathway is a dynamic process. In its inactive state, AHR resides in the cytoplasm. Upon binding to a ligand (e.g., TCDD, kynurenine), AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Responsive Elements (DREs) in the promoters of its target genes.[3][4] This action initiates the transcription of genes such as CYP1A1, CYP1B1, and PARP7 itself, forming a feedback loop.[2][3]
PARP7 negatively regulates this pathway through post-translational modification. It catalyzes the mono-ADP-ribosylation (MARylation) of AHR, which is believed to tag AHR for nuclear export and subsequent degradation by the proteasome.[1][2][4] By inhibiting the catalytic activity of PARP7, this compound (RBN-2397) prevents AHR MARylation. This leads to an accumulation of nuclear AHR, enhanced binding to DREs, and a significant increase in the transcription of AHR target genes.[3][4] Loss of PARP7 activity has been shown to block AHR degradation induced by AHR agonists.[4]
Figure 1. Mechanism of AHR signaling and PARP7-mediated negative feedback.
Quantitative Effects of this compound on AHR Signaling
Treatment of cancer cell lines with this compound (RBN-2397) leads to a dose-dependent increase in the expression of AHR target genes. This effect is significantly amplified when combined with an AHR agonist, demonstrating a synergistic relationship.[4][5]
Table 1: Effect of RBN-2397 on AHR Target Gene Expression
Data summarized from RT-qPCR experiments in NCI-H1373 and MCF-7 cells.[3][4] Values represent fold change in mRNA levels relative to a vehicle control.
| Target Gene | Treatment Condition (24 hrs) | Cell Line | Approximate Fold Change (mRNA) | Citation |
| CYP1A1 | RBN-2397 | NCI-H1373 | ~5-10 fold | [3] |
| RBN-2397 + Tapinarof (AHR Agonist) | MCF-7 | >100 fold | [4] | |
| CYP1B1 | RBN-2397 | NCI-H1373 | ~2-5 fold | [3] |
| RBN-2397 + Tapinarof (AHR Agonist) | MCF-7 | >100 fold | [4] | |
| PARP7 | RBN-2397 | NCI-H1373 | ~2-4 fold | [3] |
| AHRR | RBN-2397 | NCI-H1373 | ~3-6 fold | [3] |
Table 2: Compound Concentrations Used in Key Cellular Assays
Concentrations reported in referenced literature for inducing synergistic or significant biological effects.
| Compound | Typical Concentration Range | Purpose | Citation |
| RBN-2397 | 10 nM - 100 nM | PARP7 Inhibition / Cell Viability | [4][6][7] |
| Tapinarof | 100 nM | AHR Agonist | [3][4] |
| 10-CI-BBQ | 100 nM | AHR Agonist | [4] |
| CH-223191 | 10 µM | AHR Antagonist | [3] |
| TCDD | 10 nM | Potent AHR Agonist | [3][8] |
Key Experimental Protocols
Validation of this compound's effect on AHR signaling relies on a series of established molecular and cellular biology techniques.
Protocol: Real-Time Quantitative PCR (RT-qPCR) for AHR Target Gene Expression
This protocol is used to quantify the changes in mRNA levels of AHR target genes following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., NCI-H1373, MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with the desired concentrations of RBN-2397, AHR agonists (e.g., Tapinarof), and/or vehicle control for a specified time (e.g., 24 hours).[3][4]
-
RNA Isolation: Lyse cells and isolate total RNA using a commercial kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.[6] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA synthesis kit).[6]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix (e.g., SensiMix SYBR), and gene-specific primers for targets (CYP1A1, CYP1B1, PARP7) and a housekeeping gene (e.g., GAPDH, ACTB).[6]
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control group.
Figure 2. Workflow for quantifying AHR target gene expression via RT-qPCR.
Protocol: AHR Subcellular Localization Assay (Immunofluorescence)
This method visualizes the effect of PARP7 inhibition on the nuclear translocation of AHR.
-
Cell Culture: Seed cells (e.g., NCI-H1373 expressing GFP-AHR) in a 96-well imaging plate.[3]
-
Treatment: Treat cells with RBN-2397, an AHR agonist (e.g., Tapinarof), or a combination for a short duration (e.g., 2-4 hours) to observe translocation events.[3][4]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Stain the nuclei with a fluorescent dye such as DAPI.
-
Imaging: Acquire images using a high-content imaging system (e.g., IN Cell Analyzer).[3]
-
Analysis: Quantify the fluorescence intensity of AHR (or GFP-AHR) in the nuclear (DAPI-stained) and cytoplasmic compartments. Calculate the nuclear-to-cytoplasmic ratio to determine the extent of translocation.[4]
Protocol: CRISPR/Cas9-Mediated Gene Knockout
This protocol is essential for confirming that the effects of this compound are dependent on AHR.
-
Guide RNA Design: Design and synthesize single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., AHR).
-
RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the specific crRNA and tracrRNA.[3]
-
Transfection: Transfect cells (e.g., NCI-H1373) with the RNP complexes using a lipid-based transfection reagent like Lipofectamine CRISPRMAX.[3]
-
Verification: After 48-72 hours, verify gene knockout by Western blot (to confirm loss of protein) or sequencing of the target locus.
-
Functional Assay: Use the generated knockout cell line in cell viability or gene expression assays to confirm that the cellular response to RBN-2397 is abrogated in the absence of AHR.[3]
Figure 3. Logic diagram for validating the AHR-dependency of this compound's effects.
Conclusion and Therapeutic Implications
This compound (RBN-2397) is a potent chemical probe that validates PARP7 as a key negative regulator of the AHR signaling pathway. By inhibiting PARP7's catalytic activity, RBN-2397 prevents the degradation of AHR, leading to its accumulation and the hyperactivation of its transcriptional program. This mechanism is particularly effective when combined with an AHR agonist, creating a powerful synergistic effect that can be lethal to cancer cells.[4][5][9] Understanding this interaction provides a strong rationale for exploring the combination of PARP7 inhibitors and AHR agonists as a novel therapeutic strategy, potentially extending their use to a wider range of tumors, including those resistant to hormone therapy.[5] The methodologies and data presented here offer a foundational guide for researchers and drug developers aiming to investigate and exploit the PARP7-AHR axis.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for Parp7-IN-17 (RBN-2397) In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7, also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating enzyme) that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] By inhibiting key components of this pathway, such as TBK1, Parp7 can suppress innate immune responses.[3][4] In the context of oncology, this suppression can lead to immune evasion by tumor cells. Parp7-IN-17, exemplified by the potent and selective inhibitor RBN-2397, represents a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[5] RBN-2397 is an orally active, NAD+-competitive inhibitor of Parp7 with high selectivity.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Parp7 inhibitors like RBN-2397.
Mechanism of Action
Parp7 is a member of the diphtheria toxin-like ADP-ribosyltransferases (ARTD) family. It catalyzes the transfer of a single ADP-ribose moiety from NAD+ to a target protein, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1] This modification can alter the function, stability, or localization of substrate proteins. One of the key substrates of Parp7 in the context of innate immunity is TBK1, a serine/threonine kinase crucial for the activation of the transcription factor IRF3 and the subsequent production of type I interferons.[3][4] By MARylating TBK1, Parp7 inhibits its activity, thereby dampening the IFN-I response. Parp7 inhibitors like RBN-2397 bind to the catalytic domain of Parp7, preventing the MARylation of its substrates.[6] This leads to the restoration of TBK1 activity, increased IRF3 phosphorylation, and enhanced production of IFN-β and other interferon-stimulated genes (ISGs).[3][5]
Data Presentation
In Vitro Potency and Cellular Activity of RBN-2397
| Assay Type | Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | - | IC50 vs. Parp7 | < 3 nM | [1] |
| Binding Assay | - | Kd vs. Parp7 | 1 nM | [1] |
| Cell Proliferation | NCI-H1373 (Lung Cancer) | IC50 | 20 nM | [1] |
| Cellular MARylation | - | EC50 | 1 nM | [1] |
| IFN-β Induction (ISRE Reporter) | CT-26 (Colon Carcinoma) | EC50 (RBN-2397) | 17.8 nM | |
| Cell Viability | NCI-H1373 (Lung Cancer) | EC50 (RBN-2397) | 17.8 nM |
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp7-IN-17 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-17 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase that has emerged as a promising target in oncology. PARP7 negatively regulates the type I interferon (IFN) response, a critical pathway in the innate immune system's ability to recognize and eliminate cancer cells. By inhibiting PARP7, this compound can restore type I IFN signaling within the tumor microenvironment, leading to enhanced anti-tumor immunity and tumor regression. These application notes provide detailed protocols and data for the use of a PARP7 inhibitor, using the well-characterized compound RBN-2397 as a proxy, in preclinical mouse tumor models.
Mechanism of Action: PARP7 Inhibition and Immune Activation
PARP7 acts as a brake on the innate immune signaling cascade initiated by the presence of cytosolic DNA, a common feature in cancer cells. Cytosolic DNA is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to the stimulator of interferon genes (STING), leading to the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3), which translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β). PARP7 can suppress this pathway, thereby allowing cancer cells to evade immune detection. Inhibition of PARP7 with a compound like this compound removes this inhibitory signal, unleashing a potent anti-tumor immune response.
Quantitative Data Summary
The efficacy of PARP7 inhibitors has been demonstrated in various preclinical mouse tumor models. The following tables summarize the in vivo anti-tumor activity of the PARP7 inhibitor RBN-2397.
Table 1: In Vivo Efficacy of RBN-2397 in a Syngeneic CT26 Colon Carcinoma Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Regressions | Reference |
| Vehicle | - | p.o., q.d. | - | 0/9 | [1] |
| RBN-2397 | 30 | p.o., q.d. | Dose-dependent | Not specified | [2] |
| RBN-2397 | 100 | p.o., q.d. | Significant | 9/9 tumor-free at day 27 | [1] |
| (S)-XY-05 | 30 | p.o., q.d. | 83% | Not specified | [3] |
Table 2: In Vivo Efficacy of RBN-2397 in a NCI-H1373 Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| Vehicle | - | p.o., q.d. | - | - | [4] |
| RBN-2397 | 30 | p.o., q.d. | Dose-dependent | Not specified | [2] |
| RBN-2397 | 100 | p.o., q.d. | Significant | Complete regressions | [2] |
| Compound 8 | 30 | p.o., q.d. | 81.6% | Not specified | [5] |
| ASP2453 | 10 | p.o., q.d. | - | 47% | [4] |
| ASP2453 | 30 | p.o., q.d. | - | 86% | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a CT26 Syngeneic Mouse Model
This protocol describes the use of an immunocompetent mouse model to assess the efficacy of a PARP7 inhibitor, which relies on an intact immune system to mediate its anti-tumor effects.
1. Cell Culture and Reagents:
-
Cell Line: CT26 murine colon carcinoma cells. These cells are derived from BALB/c mice and are highly immunogenic[6].
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin[7].
-
This compound Formulation: For oral administration, formulate this compound (or a similar PARP7 inhibitor like RBN-2397) in a vehicle such as 0.5% methylcellulose in water. Prepare fresh daily.
2. Animal Model:
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest CT26 cells during the exponential growth phase.
-
Prepare a single-cell suspension in sterile, serum-free RPMI 1640 medium or PBS.
-
Subcutaneously inject 1 x 10^6 CT26 cells in a volume of 100 µL into the right flank of each mouse[8].
4. Treatment Regimen:
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle by oral gavage (p.o.) once daily (q.d.) at the desired dose (e.g., 30-100 mg/kg)[2].
-
Continue treatment for the duration of the study, typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.
5. Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration, gene expression analysis for interferon-stimulated genes).
-
For survival studies, monitor mice until they meet the criteria for euthanasia (e.g., tumor volume exceeding 2000 mm³, significant body weight loss, or signs of distress).
Protocol 2: Evaluation of this compound in a NCI-H1373 Xenograft Mouse Model
This protocol is suitable for evaluating the direct anti-proliferative effects of a PARP7 inhibitor on human cancer cells in an immunodeficient mouse model.
1. Cell Culture and Reagents:
-
Cell Line: NCI-H1373 human lung adenocarcinoma cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Formulation: As described in Protocol 1.
2. Animal Model:
-
Mouse Strain: Female CB17 SCID (Severe Combined Immunodeficiency) or other suitable immunodeficient mice (e.g., nude mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest NCI-H1373 cells during the exponential growth phase.
-
Prepare a single-cell suspension in a 1:1 mixture of serum-free RPMI 1640 medium and Matrigel.
-
Subcutaneously inject 3 x 10^6 NCI-H1373 cells in a volume of 100 µL into the right flank of each mouse[4].
4. Treatment Regimen:
-
Monitor tumor growth as described in Protocol 1.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle by oral gavage (p.o.) once daily (q.d.) at the desired dose (e.g., 30-100 mg/kg)[2].
-
Continue treatment for the duration of the study.
5. Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers, histology).
Conclusion
The use of PARP7 inhibitors like this compound represents a promising therapeutic strategy in oncology by targeting the innate immune system to fight cancer. The provided protocols for the CT26 syngeneic and NCI-H1373 xenograft models offer robust platforms to evaluate the in vivo efficacy of these compounds. Careful execution of these experimental designs will provide valuable data for the preclinical development of novel cancer therapies.
References
- 1. crownbio.com [crownbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 7. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
Biochemical Assays for Measuring PARP7 Enzymatic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for performing various biochemical assays to measure the enzymatic activity of Poly(ADP-ribose) Polymerase 7 (PARP7). This document is intended to assist researchers in the screening and characterization of PARP7 inhibitors, a promising class of molecules for cancer therapy.[1][2]
Introduction to PARP7
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from nicotinamide adenine dinucleotide (NAD+) to a substrate protein, a post-translational modification called mono-ADP-ribosylation (MARylation).[3] PARP7 has emerged as a critical regulator in various cellular processes, including the type I interferon signaling pathway, making it an attractive target for drug discovery in immuno-oncology.[2][4][5]
Overview of Biochemical Assays for PARP7 Activity
Several robust and high-throughput compatible biochemical assays have been developed to measure PARP7 enzymatic activity. The choice of assay format depends on the specific application, available instrumentation, and throughput requirements. The most common assay formats include:
-
Chemiluminescent Assays: These are sensitive and widely used assays that rely on the detection of a light signal generated by a chemical reaction.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based, no-wash immunoassay that offers high sensitivity and is well-suited for high-throughput screening (HTS).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A homogeneous assay technology that provides a robust and sensitive method for detecting molecular interactions and enzymatic activity.
-
Fluorescence Polarization (FP): A solution-based, homogeneous technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein.
This document provides detailed protocols for each of these assay formats.
Signaling Pathway Involving PARP7
PARP7 plays a significant role in negatively regulating the type I interferon (IFN) signaling pathway. Upon sensing of cytosolic nucleic acids by sensors like cGAS or RIG-I, a signaling cascade is initiated, leading to the activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates and activates the transcription factor IRF3, which translocates to the nucleus and induces the expression of type I interferons. PARP7 can mono-ADP-ribosylate (MARylate) TBK1, thereby inhibiting its kinase activity and suppressing the downstream IFN-I response.[4] Inhibition of PARP7 enzymatic activity can, therefore, restore and enhance this anti-viral and anti-tumoral immune signaling pathway.
Caption: PARP7-mediated negative regulation of Type I Interferon signaling.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various PARP7 inhibitors and assay formats. These values can be used for comparison and as a reference for assay validation.
Table 1: IC50 Values of Representative PARP7 Inhibitors in Biochemical Assays
| Compound | Assay Format | PARP7 IC50 (nM) | Reference(s) |
| RBN-2397 | Not Specified | <3 | [1][6] |
| RBN-2397 | PASTA | 30.3 (for PARP2, weak for PARP7) | [5] |
| KMR-206 | PASTA | 13.7 | [5] |
| Phthal01 | PASTA | Double-digit nM | [5] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Table 2: Comparison of PARP7 Biochemical Assay Formats
| Parameter | Chemiluminescent | AlphaLISA | TR-FRET | Fluorescence Polarization |
| Principle | Enzyme-linked immunosorbent assay with chemiluminescent detection. | Bead-based proximity assay with luminescent signal amplification. | Time-resolved fluorescence resonance energy transfer between a donor and acceptor fluorophore. | Measures changes in the polarization of light emitted by a fluorescent tracer. |
| Format | Heterogeneous (requires wash steps) | Homogeneous (no-wash) | Homogeneous (no-wash) | Homogeneous (no-wash) |
| Throughput | Moderate to High | High | High | High |
| Sensitivity | High | Very High | High | Moderate to High |
| Typical Z'-factor | > 0.5 | > 0.7 | > 0.6 | > 0.5 |
| Signal-to-Background | Good to Excellent | Excellent | Good | Moderate to Good |
| Instrumentation | Luminometer | Alpha-enabled plate reader | TR-FRET compatible plate reader | Plate reader with FP capabilities |
*Typical performance metrics. Actual values should be determined empirically for each specific assay setup.
Experimental Protocols
Chemiluminescent PARP7 Activity Assay
This protocol is adapted from the BPS Bioscience PARP7 Chemiluminescent Assay Kit.[3][7]
Assay Principle: This is an ELISA-based assay. Histone proteins are coated onto a 96-well plate to serve as the acceptor substrate for PARP7. The enzymatic reaction is initiated by adding recombinant PARP7 and a biotinylated NAD+ substrate. The amount of biotinylated ADP-ribose incorporated onto the histones is proportional to the PARP7 activity. This is detected using streptavidin-HRP and a chemiluminescent substrate.[3]
Caption: Workflow for the chemiluminescent PARP7 assay.
Materials:
-
Recombinant human PARP7 enzyme
-
Histone mixture
-
Biotinylated NAD+
-
10x PARP Assay Buffer (e.g., 200 mM HEPES pH 7.5, 1 M NaCl, 20 mM DTT, 1% BSA, 0.02% Tween-20)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
White, high-binding 96-well plates
-
PBST (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBST with 2% BSA)
Protocol:
-
Plate Coating: Dilute the histone mixture to 1x in PBS and add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with 200 µL/well of PBST. Add 200 µL/well of Blocking Buffer and incubate for at least 1 hour at room temperature. Wash the plate three times with PBST.
-
Enzyme Reaction:
-
Prepare a master mix containing 1x PARP Assay Buffer and biotinylated NAD+ (final concentration to be optimized, typically near the Km).
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of test compound dilutions (in 1x PARP Assay Buffer with DMSO, final DMSO concentration ≤1%) or vehicle control.
-
Initiate the reaction by adding 20 µL of diluted PARP7 enzyme (final concentration to be optimized for linear range) in 1x PARP Assay Buffer. For the "blank" control, add 20 µL of 1x PARP Assay Buffer without the enzyme.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted Streptavidin-HRP in Blocking Buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately read the luminescence on a plate reader.
-
Data Analysis: Subtract the "blank" signal from all other readings. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
AlphaLISA PARP7 Activity Assay
Assay Principle: This homogeneous assay utilizes donor and acceptor beads. A biotinylated histone substrate is captured by streptavidin-coated donor beads. An antibody specific for ADP-ribose is conjugated to acceptor beads. When PARP7 MARylates the histone substrate, the acceptor beads are brought into proximity with the donor beads. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.
Caption: Workflow for the AlphaLISA PARP7 assay.
Protocol (General Guidance):
-
Enzyme Reaction:
-
In a 384-well plate, add PARP7 enzyme, biotinylated histone substrate, NAD+, and test compounds in the appropriate assay buffer.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for the MARylation reaction to proceed.
-
-
Detection:
-
Add a mixture of AlphaLISA Acceptor beads (conjugated with an anti-ADP-ribose antibody) and Streptavidin-coated Donor beads.
-
Incubate in the dark for a specified time (e.g., 60 minutes) at room temperature to allow for bead-analyte binding.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission at 615 nm.
-
Note: Optimal concentrations of enzyme, substrates, and beads, as well as incubation times, should be determined through systematic titration experiments to achieve a good assay window and Z'-factor.[8]
TR-FRET PARP7 Activity Assay
Assay Principle: This homogeneous assay measures the FRET between a long-lifetime lanthanide donor and a suitable acceptor. For a PARP7 assay, this can be configured in several ways. One common approach is to use a biotinylated histone substrate and an anti-ADP-ribose antibody. The histone is labeled with a streptavidin-conjugated donor (e.g., Europium cryptate), and the antibody is labeled with an acceptor (e.g., d2). When the histone is MARylated by PARP7, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.
Caption: Workflow for the TR-FRET PARP7 assay.
Protocol (General Guidance):
-
Enzyme Reaction:
-
Similar to the AlphaLISA assay, perform the enzymatic reaction in a low-volume 384-well plate by incubating PARP7, biotinylated histone, NAD+, and test compounds.
-
-
Detection:
-
Stop the reaction and add the detection reagents: a streptavidin-conjugated donor fluorophore (e.g., Europium) and an acceptor-conjugated anti-ADP-ribose antibody.
-
Incubate to allow for binding.
-
-
Signal Reading:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the enzymatic activity.
-
Fluorescence Polarization (FP) PARP7 Activity Assay
Assay Principle: This assay is typically a competitive binding assay. A fluorescent tracer that binds to the NAD+ pocket of PARP7 is used. In the absence of an inhibitor, the tracer binds to the large PARP7 enzyme, resulting in a high FP signal due to its slow tumbling rate. When an inhibitor that also binds to the NAD+ pocket is present, it competes with the tracer, displacing it from the enzyme. The displaced, free tracer tumbles more rapidly, leading to a decrease in the FP signal.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cambridge.org [cambridge.org]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting PARP7 Inhibition: A Detailed Western Blot Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection of Poly(ADP-ribose) Polymerase 7 (PARP7) inhibition in a laboratory setting using Western blotting. These application notes and protocols are designed to assist researchers in accurately assessing the efficacy of PARP7 inhibitors and understanding their impact on relevant signaling pathways.
Introduction
PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a significant therapeutic target in oncology. It functions as a negative regulator of the type I interferon (IFN-I) signaling pathway and is also implicated in the regulation of the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR) signaling pathways.[1][2] Inhibition of PARP7 can restore IFN-I signaling in tumor cells, leading to anti-tumor immune responses.[3][4] Western blotting is a fundamental technique to monitor the inhibition of PARP7 by observing changes in its protein levels and the modulation of its downstream targets. A key consideration is that endogenous PARP7 is a labile protein and can be challenging to detect.[5][6] Interestingly, treatment with PARP7 inhibitors can lead to the stabilization and increased detection of the PARP7 protein itself.[5][6][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various compounds against PARP7, providing a reference for their potency.
| Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |
| RBN-2397 | 2 | PARP7-dependent MARylation assay | [8] |
| RBN-2397 | ~30.3 (for PARP2) | In vitro PARP inhibitor screening | [7] |
| KMR-206 | 14 | In vitro PARP inhibitor screening | [9] |
| KMR-206 | ~8 (EC50) | GFP-PARP7 auto-MARylation in HEK 293T cells | [7] |
| Phthal01 | 14 | In vitro PARP inhibitor screening | [9] |
Signaling Pathway Overview
PARP7 plays a crucial role in suppressing the innate immune response. The diagram below illustrates the signaling pathway involving PARP7 and the mechanism of its inhibition.
Caption: PARP7-mediated inhibition of the Type I Interferon pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing PARP7 inhibition using Western blotting.
Caption: Workflow for Western blot analysis of PARP7 inhibition.
Detailed Western Blot Protocol
This protocol is optimized for the detection of PARP7 and downstream signaling molecules from cell lysates.
Materials:
-
Cells of interest (e.g., lung cancer cell lines)
-
PARP7 inhibitor (e.g., RBN-2397)
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit polyclonal anti-PARP7 (Recommended dilution 1:500-1:2000)[10]
-
Antibody for a downstream marker, e.g., anti-phospho-STAT1 (Tyr701)
-
Antibody for a loading control, e.g., anti-GAPDH or anti-β-actin
-
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG H&L (HRP))[10]
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PARP7 inhibitor or vehicle control (e.g., DMSO) for the desired time (e.g., 18-24 hours). Note that inhibitor treatment can stabilize and increase detectable PARP7 levels.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.[10]
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-PARP7) in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If probing for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., for pSTAT1 or a loading control).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band to correct for loading differences.
-
Expected Results
Upon successful inhibition of PARP7, you can expect to observe:
-
Increased PARP7 Protein Levels: Due to the stabilization of the protein by the inhibitor.[5][7]
-
Increased Phosphorylation of STAT1: Indicating the activation of the Type I IFN signaling pathway.[8]
-
Changes in Downstream Target Expression: Depending on the specific pathway being investigated (e.g., AHR or AR signaling), the levels of other relevant proteins may be altered.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibition of PARP7 and its downstream consequences, contributing to the development of novel cancer therapies.
References
- 1. embopress.org [embopress.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP7 Antibody - Azide and BSA Free (NBP2-93275) by Novus, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols: Utilizing PARP7-IN-17 in Conjunction with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of PARP7-IN-17 in combination with immunotherapy. The information enclosed details the mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data to aid in experimental design and data interpretation.
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a critical negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1][2][3] By suppressing this pathway, cancer cells can evade immune detection and destruction. This compound, exemplified by the potent and selective inhibitor RBN-2397, represents a novel therapeutic strategy to reverse this immune evasion.[1][4][5] Inhibition of PARP7 restores type I IFN signaling, leading to enhanced anti-tumor immunity and creating a more favorable tumor microenvironment for combination with immunotherapies, such as immune checkpoint inhibitors.[4][6][7] Preclinical studies have demonstrated that the combination of PARP7 inhibitors with anti-PD-1 antibodies results in synergistic anti-tumor effects.[7]
Mechanism of Action
PARP7 acts as a brake on the innate immune response within cancer cells. It negatively regulates the cGAS-STING pathway, which is responsible for detecting cytosolic DNA and initiating a type I IFN response.[3] this compound binds to the NAD+ binding site of PARP7, inhibiting its catalytic activity.[4][5] This inhibition lifts the suppression of the type I IFN pathway, leading to the phosphorylation and activation of STAT1.[1][4] Activated STAT1 translocates to the nucleus and induces the expression of interferon-stimulated genes (ISGs), which have pleiotropic anti-cancer effects, including:
-
Direct anti-proliferative and pro-apoptotic effects on cancer cells.
-
Recruitment and activation of immune cells , such as cytotoxic T lymphocytes (CTLs), into the tumor microenvironment.
-
Upregulation of MHC class I expression on cancer cells, enhancing their recognition by CTLs.
-
Increased production of chemokines that attract immune cells.
This modulation of the tumor microenvironment from "cold" (immunologically quiescent) to "hot" (immunologically active) provides a strong rationale for combining this compound with immune checkpoint inhibitors that rely on a pre-existing anti-tumor immune response.
Quantitative Data for this compound (RBN-2397)
The following tables summarize key quantitative data for the representative PARP7 inhibitor, RBN-2397.
Table 1: In Vitro Potency and Cellular Activity of RBN-2397
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC₅₀ (PARP7) | <3 nM | Biochemical Assay | [1][4] |
| K_d_ (PARP7) | 0.001 µM | Binding Assay | [1][4] |
| Cellular IC₅₀ | 20 nM | NCI-H1373 Lung Cancer Cells | [1][4] |
| EC₅₀ (MARylation) | 1 nM | Cellular Biochemical Assay | [1][4] |
Table 2: In Vivo Pharmacology and Efficacy of RBN-2397
| Parameter | Value | Animal Model | Reference |
| Administration | Oral | BALB/c mice, CB17 SCID mice | [1][4] |
| Dosage Range | 3 - 100 mg/kg, once daily | CT26 syngeneic model | [1] |
| Efficacy | Dose-dependent tumor growth inhibition; Complete tumor regression at 100 mg/kg | CT26 syngeneic model | [1][4] |
| Half-life (t₁/₂) | 325 minutes | In vivo | [1][4] |
Signaling Pathway and Experimental Workflow
PARP7-Mediated Immune Suppression and Reversal by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 6. A Phase 1, First-in-human Study of the Safety, Single- and Multiple-Dose Pharmacokinetics, and Preliminary Activity of Escalating Doses of RBN-2397, an Oral PARP7 Inhibitor, in Patients with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lentiviral Transduction for PARP7 Knockout Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the lentiviral-CRISPR/Cas9 system to generate PARP7 knockout cell lines for functional studies. The protocols cover sgRNA design, lentivirus production, target cell transduction, knockout validation, and functional analysis.
Introduction to PARP7
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes.[1][2] Notably, PARP7 functions as a potent negative feedback regulator of the type I interferon (IFN-I) response.[2][3][4] It acts downstream of cytosolic nucleic acid sensors, such as the cGAS-STING pathway, to inhibit the transcription factor IRF3, thereby dampening the production of IFN-I and other inflammatory cytokines.[3][4] This role positions PARP7 as a key checkpoint in innate immunity, and its dysregulation is implicated in autoimmunity and cancer immune evasion.[1][2][3] Lentiviral-mediated CRISPR/Cas9 knockout is a robust and efficient method for creating stable loss-of-function models to investigate the precise roles of PARP7.[5][6][7]
Section 1: Experimental Protocols
Protocol 1: Design and Cloning of PARP7-targeting sgRNA
This protocol outlines the design of single guide RNAs (sgRNAs) for targeting human PARP7 and their subsequent cloning into an "all-in-one" lentiviral vector that co-expresses Cas9 and the sgRNA.[7][8]
1.1. sgRNA Design:
-
Use online design tools (e.g., IDT, CRISPOR, Benchling) to identify potent and specific sgRNA sequences targeting an early exon of the PARP7 gene.
-
Design criteria should include high on-target scores and low off-target predictions. The optimal protospacer length for Streptococcus pyogenes Cas9 is typically 20 base pairs, adjacent to a 5'-NGG-3' protospacer adjacent motif (PAM).[9]
-
Design 2-3 independent sgRNAs to ensure a high probability of generating a functional knockout.[10] A non-targeting sgRNA should be used as a negative control.
1.2. Oligo Annealing and Cloning (Example using lentiCRISPRv2 vector):
-
Order complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning (e.g., BsmBI overhangs for lentiCRISPRv2).
-
Phosphorylate and anneal the oligonucleotide pairs to generate double-stranded inserts.
-
Digest the lentiviral vector (e.g., lentiCRISPRv2) with the appropriate restriction enzyme (e.g., BsmBI).
-
Ligate the annealed sgRNA insert into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion by Sanger sequencing.
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol describes the packaging of the PARP7-sgRNA-Cas9 lentiviral vector into viral particles using a second-generation packaging system.[11][12][13]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% Fetal Bovine Serum (FBS), without antibiotics
-
Lentiviral transfer plasmid (from Protocol 1)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE, or PEI)
-
Opti-MEM or other serum-free medium
Procedure:
-
Day 1: Seed 6 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the cells with the transfer, packaging, and envelope plasmids. For a 10 cm dish, use a DNA ratio of 4:2:1 (e.g., 10 µg transfer plasmid, 5 µg psPAX2, 2.5 µg pMD2.G). Follow the manufacturer's protocol for your chosen transfection reagent.
-
Day 3 (6-8 hours post-transfection): Gently replace the transfection medium with 10 mL of fresh, pre-warmed DMEM + 10% FBS.
-
Day 4 (48 hours post-transfection): Harvest the virus-containing supernatant into a sterile conical tube. Filter it through a 0.45 µm syringe filter to remove cell debris. This is the first harvest. Add 10 mL of fresh media to the cells.
-
Day 5 (72 hours post-transfection): Harvest the supernatant again and pool it with the first harvest. The virus can be used immediately or aliquoted and stored at -80°C.
Protocol 3: Lentiviral Transduction of Target Cells
This protocol details how to infect the target cell line with the packaged lentivirus to generate PARP7 knockout cells.
3.1. Viral Titer Determination (Functional Titer):
-
Seed your target cells in a 24-well plate at 5 x 10⁴ cells/well.
-
Prepare serial dilutions of your viral supernatant (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) in complete media containing a transduction enhancer like Polybrene (4-8 µg/mL).
-
Replace the media on the cells with the diluted virus.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin for lentiCRISPRv2). The concentration should be determined beforehand with a kill curve on the parental cell line.
-
After 48-72 hours of selection, count the number of surviving colonies in a well with well-separated colonies.
-
Calculate the titer in Transducing Units per mL (TU/mL) using the formula: Titer (TU/mL) = (Number of colonies × Dilution factor) / Volume of virus (mL)
3.2. Transduction for Knockout:
-
Seed target cells in a 6-well plate.
-
Transduce the cells at a low Multiplicity of Infection (MOI) of 0.3-0.5 to ensure that most cells receive only one viral particle. Volume of virus (mL) = (MOI × Number of cells) / Titer (TU/mL)
-
Add the calculated volume of virus to the cells in media containing Polybrene.
-
24 hours post-transduction: Replace the virus-containing media with fresh media.
-
48 hours post-transduction: Begin selection with the appropriate antibiotic.
-
Expand the surviving pool of cells for analysis or proceed to single-cell cloning to establish clonal knockout lines.
Protocol 4: Validation of PARP7 Knockout
4.1. Western Blot Analysis:
-
Lyse the PARP7 knockout cell pool and wild-type (WT) control cells.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for PARP7.
-
Probe with a loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescence substrate. A successful knockout will show a significant reduction or complete absence of the PARP7 protein band compared to the WT control.
4.2. Genomic DNA Analysis (Surveyor/TIDE):
-
Isolate genomic DNA from the knockout and WT cell populations.
-
PCR amplify the region of the PARP7 gene targeted by the sgRNA (~500-800 bp).
-
Purify the PCR product and submit it for Sanger sequencing.
-
Analyze the sequencing chromatogram using a tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of insertions/deletions (indels) and the overall knockout efficiency in the cell pool.
Protocol 5: Functional Assay - Type I Interferon Response via qPCR
This protocol assesses the functional consequence of PARP7 knockout by measuring the expression of interferon-stimulated genes (ISGs).
-
Seed PARP7 knockout and WT control cells in 12-well plates.
-
Stimulate the cells with a cGAS-STING pathway agonist (e.g., 2'3'-cGAMP) or a RIG-I ligand (e.g., 3p-hpRNA) for 6-8 hours to induce an IFN-I response. Include an unstimulated control for each cell line.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target ISGs (e.g., IFIT1, ISG15, CXCL10) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method. A functional PARP7 knockout is expected to show hyper-induction of ISGs upon stimulation compared to WT cells.[4]
Section 2: Data Presentation
Table 1: Example sgRNA Sequences for Human PARP7
Note: These are example sequences. sgRNAs should be designed and validated for the specific target transcript and experimental system.
| sgRNA ID | Target Exon | Sequence (5' to 3') | PAM |
| hPARP7.sg1 | Exon 2 | GAGCUACAGCUACAUCCGCA | AGG |
| hPARP7.sg2 | Exon 2 | GCAUCGUGGUGUCCGACUAC | GGG |
| hPARP7.sg3 | Exon 3 | GUGCAGCUCCAUCCGCGUGC | AGG |
| Control | N/A | GCGAGGTGGTTTCCGGAGCC | AGG |
Table 2: Representative Data for Lentiviral Titer and Transduction Efficiency
| Parameter | Value | Calculation / Note |
| Titer Calculation | ||
| Target Cells Seeded | 50,000 | Per well in a 24-well plate |
| Viral Dilution | 1:10,000 (10⁻⁴) | |
| Volume of Diluted Virus | 10 µL (0.01 mL) | |
| Puromycin-Resistant Colonies | 35 | Counted after selection |
| Calculated Titer (TU/mL) | 3.5 x 10⁷ | (35 colonies x 10,000) / 0.01 mL |
| Transduction for KO | ||
| Cells to Transduce | 200,000 | In one well of a 6-well plate |
| Desired MOI | 0.3 | To favor single integrations |
| Volume of Virus Needed | 1.71 µL | (0.3 x 200,000) / (3.5 x 10⁷ TU/mL) |
Table 3: Example Knockout Validation Data (Western Blot)
| Cell Line | PARP7 Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity | Normalized PARP7 Level | % Knockout Efficiency |
| Wild-Type Control | 15,200 | 16,000 | 0.95 | 0% |
| Non-Targeting Control | 14,850 | 15,800 | 0.94 | 1% |
| PARP7 KO Pool | 950 | 15,500 | 0.06 | 94% |
Table 4: Sample Functional Assay Data (ISG Induction by qPCR)
| Cell Line | Treatment | Target Gene | Fold Change (vs. WT Unstimulated) |
| Wild-Type | Unstimulated | IFIT1 | 1.0 |
| Wild-Type | cGAMP | IFIT1 | 45.2 |
| PARP7 KO | Unstimulated | IFIT1 | 2.5 |
| PARP7 KO | cGAMP | IFIT1 | 210.8 |
| Wild-Type | Unstimulated | CXCL10 | 1.0 |
| Wild-Type | cGAMP | CXCL10 | 88.5 |
| PARP7 KO | Unstimulated | CXCL10 | 3.1 |
| PARP7 KO | cGAMP | CXCL10 | 455.3 |
Section 3: Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for lentiviral-mediated CRISPR/Cas9 knockout of PARP7.
Diagram 2: PARP7 Signaling Pathway
Caption: PARP7 negatively regulates the cGAS-STING-IRF3 innate immunity pathway.
Diagram 3: Logical Flow of a PARP7 Knockout Study
Caption: Logical flow diagram for a PARP7 knockout study.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 7. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-Mediated Gene Knockout in Cells and Tissues Using Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. m.youtube.com [m.youtube.com]
- 11. portals.broadinstitute.org [portals.broadinstitute.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. genemedi.net [genemedi.net]
Application Notes and Protocols for In Vivo Administration of Parp7-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-17 is a potent and orally bioavailable inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7) with an IC50 of 4.5 nM. PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator in various cellular processes, including the type I interferon (IFN-I) signaling pathway, and the activity of several nuclear receptors such as the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR). Its role as a negative regulator of the innate immune response and its aberrant expression in several cancers have positioned PARP7 as a promising therapeutic target for oncology. Inhibition of PARP7 has been shown to restore type I interferon signaling, leading to anti-tumor effects. These application notes provide a summary of the available information and generalized protocols for the in vivo use of this compound, drawing parallels from studies on other PARP7 inhibitors where direct data for this compound is not available.
Disclaimer: To date, specific in vivo dosing and administration protocols for this compound have not been detailed in publicly available literature. The following protocols are based on the known properties of this compound and data from in vivo studies of other PARP7 inhibitors, such as RBN-2397. These should be considered as starting points for experimental design and will require optimization.
Data Presentation
Table 1: In Vitro Properties of this compound
| Property | Value | Reference |
| Target | PARP7 | |
| IC50 | 4.5 nM | |
| Bioavailability | Orally bioavailable | |
| Reported Effect | Antitumor effect |
Table 2: Preclinical In Vivo Data for the PARP7 Inhibitor RBN-2397 (for reference)
| Parameter | Details | Animal Model | Tumor Model | Reference |
| Dosing | 100 mg/kg | Immunodeficient Mice | NCI-H1373 lung cancer xenograft | |
| Administration | Oral | Immunocompetent BALB/c mice | CT26 colon carcinoma | |
| Frequency | Daily | - | - | |
| Efficacy | Complete tumor regression | Immunodeficient Mice | NCI-H1373 lung cancer xenograft | |
| Efficacy | Induction of tumor-specific adaptive immune memory | Immunocompetent BALB/c mice | CT26 colon carcinoma | |
| Mechanism | Dependent on inducing type I IFN signaling in tumor cells | Immunocompetent BALB/c mice | CT26 colon carcinoma |
Signaling Pathways and Experimental Workflows
PARP7 Signaling Pathways
PARP7 is a key negative regulator of the type I interferon (IFN-I) response and also modulates the activity of several nuclear receptors. The following diagram illustrates the central role of PARP7 in these pathways.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and may require optimization. A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose. Other formulations can also be tested for solubility and stability.
-
Calculating the Amount of Compound:
-
Determine the desired dose (e.g., starting with a range of 10-100 mg/kg, based on data from other PARP7 inhibitors).
-
Determine the dosing volume (typically 100 µL for a 20-25 g mouse, which is equivalent to 4-5 mL/kg).
-
Calculate the required concentration (mg/mL): Concentration = Dose (mg/kg) / Dosing Volume (mL/kg).
-
Calculate the total volume of formulation needed for the study, including overage.
-
-
Preparation of Formulation:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen vehicle.
-
Vortex the mixture vigorously for 2-5 minutes to create a suspension.
-
If the compound does not readily suspend, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the suspension for homogeneity before each administration. Prepare fresh daily unless stability has been confirmed.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Animal Model:
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
Tumor Model:
-
Select a cancer cell line with known or suspected dependency on pathways regulated by PARP7 (e.g., lung, breast, or colon cancer cell lines with high AHR expression or an active STING pathway).
-
Culture cells under standard conditions and ensure they are free of mycoplasma.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
For subcutaneous injection, mix the cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension (containing 5 x 105 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer the vehicle solution orally once daily.
-
Group 2 (Treatment): Administer this compound at the predetermined dose (e.g., 50 mg/kg) orally once daily.
-
Record the body weight of each mouse 2-3 times per week as a measure of toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Collect blood samples via cardiac puncture for pharmacokinetic analysis.
-
Excise the tumors, measure their final weight and volume, and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot or qPCR, or fix in 10% neutral buffered formalin for immunohistochemistry).
-
Protocol 3: Pharmacodynamic Analysis of PARP7 Inhibition in Tumor Tissue
Objective: To assess the in vivo target engagement of this compound by measuring the expression of downstream biomarkers.
Materials:
-
Tumor tissue collected from the efficacy study.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for cDNA synthesis.
-
Primers for qPCR (e.g., for IFNB1, CXCL10, and a housekeeping gene).
-
Reagents for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies for Western blot (e.g., anti-pTBK1, anti-TBK1, anti-pSTAT1, anti-STAT1, and a loading control).
Procedure:
-
Quantitative PCR (qPCR):
-
Extract total RNA from a portion of the snap-frozen tumor tissue.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to measure the relative mRNA expression levels of type I interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10.
-
Normalize the expression levels to a stable housekeeping gene. An increase in the expression of these genes in the this compound treated group compared to the vehicle group would indicate target engagement.
-
-
Western Blot Analysis:
-
Extract total protein from another portion of the snap-frozen tumor tissue.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total TBK1 and STAT1.
-
An increase in the ratio of phosphorylated to total protein for these targets in the treated group would indicate activation of the type I IFN pathway.
-
Conclusion
This compound is a promising PARP7 inhibitor with potential for in vivo anti-tumor applications. While specific in vivo protocols for this compound are not yet published, the provided guidelines, based on its known in vitro properties and data from other PARP7 inhibitors, offer a solid foundation for designing and conducting preclinical efficacy and pharmacodynamic studies. Rigorous optimization of dosing, vehicle formulation, and treatment schedule will be crucial for determining the therapeutic potential of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing PARP7-IN-17 for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use PARP7-IN-17 in their cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
| Issue | Possible Cause | Recommendation |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit PARP7 in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a range around the known IC50 of 4.5 nM and extend to higher concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).[1] |
| Cell line resistance: The cell line may not be sensitive to PARP7 inhibition. | Confirm that your cell line expresses PARP7. If expression is low, consider using a different cell line known to be sensitive to PARP7 inhibitors, such as certain non-small cell lung cancer or prostate cancer cell lines.[2] | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Store the compound as a powder at -20°C for up to 3 years. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] | |
| High cell density: High cell density can sometimes reduce the effective concentration of the inhibitor per cell. | Optimize cell seeding density to ensure consistent and reproducible results. | |
| High cytotoxicity observed | Concentration too high: The concentration of this compound may be causing off-target effects or general toxicity. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your cell line. Use a concentration well below the cytotoxic threshold for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments. | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test your cell lines for mycoplasma contamination. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of the inhibitor. | Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture medium. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or media to minimize evaporation. |
Quantitative Data Summary
The following table summarizes key quantitative data for PARP7 inhibitors. Note that specific values for this compound in various cell lines are limited, and data from the well-characterized inhibitor RBN-2397 is included for reference.
| Inhibitor | Parameter | Value | Cell Line/System |
| This compound | IC50 | 4.5 nM | Biochemical Assay[1] |
| RBN-2397 | IC50 (PARP7) | 37 nM | DELFIA Assay[2] |
| RBN-2397 | IC50 (PARP1) | 37 nM | DELFIA Assay[2] |
| RBN-2397 | IC50 (PARP2) | 17 nM | DELFIA Assay[2] |
| RBN-2397 | Growth Inhibition | Varies | Prostate cancer cell lines (e.g., VCaP, CWR22Rv1, PC3-AR)[3] |
| KMR-206 | IC50 (PARP7) | 13.7 nM | Biochemical Assay[4] |
| KMR-206 | EC50 (MARylation inhibition) | 8 nM | HEK 293T cells[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase.[1] PARP7 is a negative regulator of the type I interferon (IFN-I) signaling pathway.[2] By inhibiting PARP7, this compound can restore IFN-I signaling, which can lead to anti-tumor effects.[5] PARP7 is also involved in regulating other signaling pathways, including those mediated by the aryl hydrocarbon receptor (AHR), androgen receptor (AR), and estrogen receptor (ER).[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO up to 50 mg/mL (111.75 mM).[1] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. It may require ultrasonication to fully dissolve.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: What is a typical starting concentration for cell culture experiments?
A3: A good starting point for cell-based assays is to test a range of concentrations around the biochemical IC50 of 4.5 nM.[1] We recommend a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to the micromolar range (e.g., 1 µM) to determine the optimal effective and non-toxic concentration for your specific cell line and assay.
Q4: Can this compound affect cell viability?
A4: Yes, like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic concentration will vary depending on the cell line and the duration of exposure. It is crucial to perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the non-toxic concentration range for your experiments.
Q5: How can I confirm that this compound is inhibiting PARP7 in my cells?
A5: You can assess the inhibition of PARP7 activity by measuring the levels of downstream markers. For example, since PARP7 negatively regulates the type I interferon pathway, you can measure the upregulation of interferon-stimulated genes (ISGs) using qPCR. Alternatively, you can perform a Western blot to detect changes in the phosphorylation status of proteins in the PARP7 signaling pathway, such as STAT1.[4] Another approach is to measure the auto-mono-ADP-ribosylation (MARylation) of PARP7, which is inhibited by this compound.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 1 hour in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Phospho-STAT1
This protocol is for assessing the activation of the type I interferon pathway upon PARP7 inhibition by measuring the phosphorylation of STAT1.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1, total-STAT1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to total-STAT1 and the loading control.
Visualizations
Caption: PARP7 negatively regulates the Type I Interferon pathway.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to PARP7 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PARP7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to our PARP7 inhibitor in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to PARP inhibitors can arise through several mechanisms. While research is ongoing to fully elucidate all resistance pathways specific to PARP7 inhibitors, based on the broader knowledge of PARP inhibitors, likely mechanisms include:
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR DNA repair pathway.[1]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PARP7 inhibitor.[1]
-
Alterations in PARP7 Expression or Activity: While less characterized for PARP7, changes in the expression levels or mutations in the PARP7 protein itself could potentially affect inhibitor binding and efficacy.
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapse, a key mechanism of PARP inhibitor-induced cell death.[1]
-
Loss of the Aryl Hydrocarbon Receptor (AHR): For certain PARP7 inhibitors like RBN-2397, loss of AHR expression has been shown to confer resistance.[2]
Q2: How can we overcome resistance to PARP7 inhibitors in our experimental models?
A2: Several strategies are being explored to overcome resistance to PARP7 inhibitors, primarily through combination therapies. These approaches aim to target resistance mechanisms or exploit synergistic pathways. Promising combination strategies include:
-
Combination with Aryl Hydrocarbon Receptor (AHR) Agonists: Combining PARP7 inhibitors with AHR agonists has been shown to have a synergistic lethal effect in cancer cell lines that are insensitive to either agent alone.[2][3] This combination can lead to the degradation of steroid hormone receptors like the androgen receptor (AR) and estrogen receptor (ER), suggesting a potential therapeutic strategy for hormone-refractory tumors.[2][3]
-
Combination with Immune Checkpoint Blockade: PARP7 inhibition can restore type I interferon signaling in tumor cells, potentially overcoming resistance to immune checkpoint inhibitors (ICIs).[4] A combination of a PARP7 inhibitor (RBN-2397) and an anti-PD-1 antibody (pembrolizumab) is being investigated in clinical trials.[4]
-
Combination with Chemotherapy (e.g., Paclitaxel): The PARP7 inhibitor RBN-2397 has been shown to synergize with paclitaxel in ovarian cancer cells by inhibiting proliferation and migration.[5][6] This is linked to the role of PARP7 in regulating microtubule stability.[5]
Q3: What is the proposed mechanism of synergy between PARP7 inhibitors and AHR agonists?
A3: The synergistic effect of combining PARP7 inhibitors and AHR agonists is linked to the interplay between PARP7 and AHR signaling. PARP7 is a negative regulator of AHR.[7] Inhibition of PARP7 leads to increased levels of nuclear AHR and enhanced transcription of AHR target genes.[2][3] In some cancer models, this combination promotes the proteasomal degradation of hormone receptors like the androgen and estrogen receptors, which can be particularly effective in hormone-driven cancers.[2][3]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with a PARP7 inhibitor.
| Possible Cause | Suggested Solution |
| Cell line instability or heterogeneity | Regularly perform cell line authentication (e.g., STR profiling). Use early passage cells for experiments. Consider single-cell cloning to derive a more homogenous population. |
| Variability in drug concentration or activity | Prepare fresh drug stocks regularly and store them appropriately. Verify the concentration and purity of the inhibitor using methods like HPLC. |
| Inconsistent seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Assay interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, CellTiter-Glo). Run appropriate controls, including no-cell controls and vehicle controls, to check for interference. Consider using an alternative viability assay that relies on a different detection principle. |
Problem 2: Difficulty in detecting changes in PARP7 signaling pathway proteins by Western Blot.
| Possible Cause | Suggested Solution |
| Low protein expression | Use a positive control cell line known to express the target protein. Optimize the lysis buffer to ensure efficient protein extraction. Consider immunoprecipitation to enrich for the target protein before Western blotting. |
| Poor antibody quality | Validate the primary antibody using a positive and negative control. Test different antibody dilutions and incubation times. Refer to the manufacturer's datasheet for recommended conditions. |
| Suboptimal protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage based on the molecular weight of the target protein. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice throughout the preparation process. |
| Incorrect sample loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
Quantitative Data
Table 1: Synergistic Effects of RBN-2397 (PARP7i) and Tapinarof (AHRa) in Cancer Cell Lines
| Cell Line | Cancer Type | RBN-2397 IC50 (µM) | RBN-2397 + 100 nM Tapinarof IC50 (µM) | Bliss Synergy Score |
| MCF-7 | Breast | >10 | 0.15 | >10 |
| 22Rv1 | Prostate | >10 | 0.08 | >10 |
| A375 | Melanoma | >10 | 0.2 | >10 |
Data summarized from a study demonstrating the synergistic effect of combining a PARP7 inhibitor with an AHR agonist.[2] A Bliss synergy score >10 indicates a synergistic interaction.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the PARP7 inhibitor, combination drug, or vehicle control at various concentrations. Include a "no-cell" control for background luminescence.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values.
Western Blotting for PARP7 and AHR Signaling Proteins
-
Sample Preparation:
-
Treat cells with the PARP7 inhibitor and/or other compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against PARP7, AHR, p-STAT1, or other relevant signaling proteins overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
-
RNA Sequencing (General Workflow)
-
RNA Extraction: Treat cells as required for the experiment and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN). Include a DNase treatment step to remove genomic DNA contamination.[2]
-
RNA Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome (e.g., hg38).[2]
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or downregulated upon treatment.
-
Conduct pathway analysis and gene set enrichment analysis (GSEA) to identify affected biological pathways.[2]
-
Visualizations
Caption: PARP7 and AHR Signaling Interaction.
Caption: Workflow for Assessing Combination Therapies.
References
- 1. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Interpreting unexpected results in PARP7 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in PARP7 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: Why do PARP7 protein levels increase after treating cells with a PARP7 inhibitor?
This is a known phenomenon for many PARP7 inhibitors.[1][2][3] The catalytic activity of PARP7 is linked to its own degradation through the proteasome.[1][4] Inhibition of its catalytic activity by a small molecule inhibitor stabilizes the protein, leading to its accumulation.[1][5] This stabilization can be used as a marker of target engagement in cellular assays.[1]
Q2: My inhibitor shows high potency in a biochemical assay but is much less potent in a cellular assay. What could be the reason?
Several factors can contribute to this discrepancy:
-
Cell permeability: The inhibitor may have poor permeability across the cell membrane.
-
Efflux pumps: The compound might be actively transported out of the cell by efflux pumps.
-
Serum binding: If your cell culture medium contains serum, the inhibitor could be binding to serum proteins, reducing its effective concentration.[1]
-
Off-target effects: The compound might have off-target effects that counteract its PARP7 inhibitory activity in a cellular context.[1]
-
Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.
Q3: I am not detecting any PARP7 expression in my control cells by western blot. Is this normal?
Yes, endogenous PARP7 is an extremely labile protein and is often undetectable by western blot in most cell lines under basal conditions.[1] Its levels are regulated by proteasome-dependent degradation.[1] Overexpression of epitope-tagged PARP7 or treatment with a proteasome inhibitor like MG-132 can be used to facilitate its detection.[1][4]
Q4: What are the known substrates of PARP7?
PARP7 is a mono-ADP-ribosyltransferase (MARylating) enzyme.[6][7] Known substrates include:
Troubleshooting Guides
Biochemical Assays (e.g., Chemiluminescent Assay)
| Unexpected Result | Possible Cause | Recommended Solution |
| High background signal in "Blank" wells | Contamination of reagents or plate. | Use fresh, sterile reagents and plates. Ensure thorough washing steps. |
| Insufficient blocking. | Increase blocking time or try a different blocking buffer.[13] | |
| Low signal in "Positive Control" wells | Inactive PARP7 enzyme. | Ensure proper storage and handling of the enzyme on ice. Avoid multiple freeze-thaw cycles.[13] |
| Incorrect buffer composition or pH. | Verify the composition and pH of all buffers.[8] | |
| Substrate (NAD+) degradation. | Prepare fresh NAD+ solutions for each experiment. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. Perform assays in duplicate or triplicate.[13] |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Inhibitor appears to activate PARP7 | Compound insolubility or aggregation. | Check the solubility of your compound in the assay buffer. The final DMSO concentration should typically not exceed 1%.[13][14] |
| Compound interferes with the detection system (e.g., autofluorescence). | Run a control with the compound in the absence of the enzyme to check for interference. |
Cellular Assays (e.g., Western Blot, Immunofluorescence, Split NanoLuciferase)
| Unexpected Result | Possible Cause | Recommended Solution |
| No increase in PARP7 protein levels after inhibitor treatment (Western Blot) | Inhibitor is not cell-permeable or is rapidly effluxed. | Consider using a different inhibitor or perform a time-course and dose-response experiment. |
| Insufficient treatment time or concentration. | Optimize inhibitor concentration and incubation time. An 18-hour treatment is a good starting point for some inhibitors.[1] | |
| Poor antibody quality. | Use a validated antibody for PARP7. Check the recommended dilutions and blocking conditions.[15] | |
| High variability in cellular target engagement assays (e.g., Split NanoLuc) | Cell viability issues. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure the observed effects are not due to cytotoxicity.[1] |
| Narrow dynamic range of the assay. | Consider transcriptional activation of PARP7 using an AHR agonist like L-Kynurenine (L-Kyn) to increase the dynamic range of the assay.[1] | |
| Unexpected changes in downstream signaling pathways (e.g., pSTAT1 levels) | Off-target effects of the inhibitor. | Be aware that PARP inhibitors can have off-target effects on kinases.[16][17] Consider using structurally distinct PARP7 inhibitors to confirm that the observed phenotype is on-target.[2][3][18] |
| Cell-line specific responses. | The effect of PARP7 inhibition on pathways like Type I Interferon signaling can be cell-line dependent.[6] | |
| No change in microtubule stability after PARP7 knockdown/inhibition (Immunofluorescence) | Inefficient knockdown or inhibition. | Confirm PARP7 knockdown by RT-qPCR or western blot (after inhibitor stabilization). |
| Fixation artifacts. | Test different fixation methods (e.g., formaldehyde vs. methanol) as they can affect epitope accessibility and cellular structures.[19][20][21] |
Quantitative Data Summary
Table 1: Potency of Select PARP7 Inhibitors
| Inhibitor | Assay Type | IC50 / EC50 | Cell Line / Conditions |
| RBN-2397 | Biochemical | <3 nM | Probe displacement assay[22] |
| RBN-2397 | Cellular (STAT1/pSTAT1 induction) | Dose-dependent increase | CT-26 cells[18] |
| KMR-206 | Cellular (STAT1/pSTAT1 induction) | Dose-dependent increase | CT-26 cells[18] |
| Phthal01 | Biochemical | 14 nM | [23] |
| Phthal01 | Cellular (auto-MARylation inhibition) | ~60 nM | GFP-PARP-7 expressing HEK 293T cells[23] |
Experimental Protocols
PARP7 Chemiluminescent Assay Protocol
This protocol is adapted from commercially available kits and provides a general workflow for measuring PARP7 activity in a 96-well format.[8][9][13][14]
-
Plate Coating:
-
Enzyme Reaction:
-
Prepare a master mix containing assay buffer, biotinylated NAD+, and DTT.[13]
-
Add the test inhibitor (dissolved in a suitable solvent like DMSO, final concentration ≤1%) or vehicle control to the appropriate wells.[13]
-
Add the PARP7 enzyme to all wells except the "Blank" wells.
-
Incubate for 1 hour at room temperature.[13]
-
-
Detection:
Western Blot for PARP7 Detection
This protocol outlines the general steps for detecting PARP7 by western blot, often requiring methods to increase its protein level.[1][15]
-
Cell Lysis:
-
Treat cells with the PARP7 inhibitor or a proteasome inhibitor (e.g., MG-132) for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
SDS-PAGE and Transfer:
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel (e.g., 10%).[15]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against PARP7 overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an ECL detection reagent and an imaging system.[15]
-
Immunofluorescence for Microtubule Stability
This protocol is a general guide for assessing microtubule stability, a downstream effect of PARP7 activity.[12][19][21]
-
Cell Culture and Treatment:
-
Grow cells on coverslips.
-
Treat cells with siRNAs against PARP7 or a PARP7 inhibitor.
-
To assess microtubule stability, cells can be subjected to cold treatment (to depolymerize microtubules) followed by a recovery period at 37°C.[12]
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
-
Rinse three times with PBS.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.[19]
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[19]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. tulipbiolabs.com [tulipbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Detection of PARP-7 autoMARylation by western blotting [bio-protocol.org]
- 16. icr.ac.uk [icr.ac.uk]
- 17. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. biotium.com [biotium.com]
- 22. researchgate.net [researchgate.net]
- 23. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Parp7-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the use of Parp7-IN-17 in research experiments. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges related to batch-to-batch variability and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1] PARP7 is a mono-ADP-ribosyltransferase that plays a crucial role as a negative regulator of the type I interferon (IFN-I) signaling pathway.[2][3][4] By inhibiting PARP7, this compound can enhance type I IFN signaling, which has both cancer cell-autonomous and immune-stimulatory anti-tumor effects.[4] PARP7 is also involved in the regulation of other signaling pathways, including those mediated by the aryl hydrocarbon receptor (AHR), estrogen receptor (ER), and androgen receptor (AR).[2][5]
Q2: I am observing a different IC50 value for this compound than what is reported in the literature. What could be the cause?
Discrepancies in IC50 values can arise from several factors. Batch-to-batch variability of the compound is a primary suspect. Other potential causes include:
-
Differences in experimental conditions: Assay format, cell type, cell density, passage number, serum concentration, and incubation time can all influence the apparent IC50.
-
Compound handling and storage: Improper storage can lead to degradation of the compound. This compound stock solutions are recommended to be stored at -80°C for up to 6 months.[1]
-
Purity of the compound: Impurities in a specific batch can affect its potency.
-
Assay detection method: The sensitivity and dynamic range of your detection method can impact the calculated IC50.
It is recommended to first qualify a new batch of this compound in your specific assay system by running a full dose-response curve.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can be due to poor solubility or improper storage. Small molecule inhibitors can have limited aqueous solubility.[6] To address this:
-
Ensure complete solubilization: When preparing stock solutions, ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before making further dilutions in aqueous media.
-
Avoid freeze-thaw cycles: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Check final concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically <0.5%) and consistent across all conditions to avoid precipitation and solvent-induced artifacts.
-
Warm gently: If precipitation is observed in the stock solution, you may try to gently warm the vial to aid in re-solubilization. However, be cautious as excessive heat can degrade the compound.
Q4: I am seeing unexpected or off-target effects in my experiment. Could this be related to the this compound batch?
While this compound is reported to be a potent PARP7 inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[6] If you suspect off-target effects:
-
Perform a dose-response experiment: Use the lowest effective concentration of this compound to minimize the risk of off-target activity.[6]
-
Use orthogonal controls: Employ a structurally different PARP7 inhibitor to confirm that the observed phenotype is due to PARP7 inhibition and not an artifact of the specific chemical scaffold of this compound.[6]
-
Consider batch purity: An impure batch of the inhibitor could contain contaminants with off-target activities.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a common challenge in working with chemical compounds and can stem from variations in synthesis, purification, and handling.[7][8][9] This guide provides a systematic approach to identifying and mitigating the impact of this variability.
Step 1: Initial Compound Verification and Qualification
Upon receiving a new batch of this compound, it is crucial to perform initial quality control checks.
Recommended Actions:
-
Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. This document should provide information on the compound's identity, purity (e.g., by HPLC and/or LC-MS), and concentration.
-
Verify Molecular Weight: Confirm that the observed molecular weight from your own analysis (if capabilities exist) matches the expected molecular weight of this compound.
-
Assess Solubility: Test the solubility of the new batch in your chosen solvent (e.g., DMSO) to ensure it dissolves as expected.
-
Functional Qualification: Perform a standard functional assay, such as a PARP7 enzymatic assay or a cell-based assay measuring a known downstream effect (e.g., IFN-β induction), to determine the IC50 of the new batch. Compare this to the IC50 of a previously validated batch.
Step 2: Standardized Experimental Protocols
Inconsistent experimental procedures can be mistaken for batch-to-batch variability.[10] Implementing and adhering to standardized protocols is essential.
Recommended Actions:
-
Detailed SOPs: Develop and follow detailed Standard Operating Procedures (SOPs) for all experiments involving this compound. This should include specifics on compound dilution, cell handling, and assay execution.
-
Consistent Reagents: Use the same lot of critical reagents (e.g., cell culture media, serum, assay components) whenever possible to minimize variability from other sources.[8]
-
Control for Operator Variability: If possible, have the same researcher perform critical experiments to reduce inter-operator variability.[8][10]
Step 3: Data Analysis and Interpretation
Proper data analysis can help distinguish true batch effects from random experimental noise.
Recommended Actions:
-
Include Control Groups: Always include appropriate positive and negative controls in your experiments. A positive control could be a known inducer of the pathway you are studying, while a negative control would be a vehicle-treated group.
-
Statistical Analysis: Employ appropriate statistical methods to determine if the differences observed between batches are statistically significant.
-
Track Batch Performance: Maintain a log of the performance of each batch of this compound over time. This can help identify trends or sudden changes in compound activity.
Quantitative Data Summary
| Parameter | Reported Value | Source |
| This compound IC50 | 4.5 nM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: PARP7 Enzymatic Inhibition Assay
This protocol is adapted from general PARP enzymatic assay principles.[11]
-
Reagents: Recombinant human PARP7 enzyme, NAD+, activated DNA, assay buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl2, pH 8.0), this compound, and a suitable detection reagent.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the this compound dilutions.
-
Add the recombinant PARP7 enzyme to each well.
-
Initiate the reaction by adding NAD+.
-
Incubate at the optimal temperature and time for the enzyme.
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cell-Based Type I Interferon (IFN-I) Signaling Assay
This protocol is based on the known function of PARP7 in regulating IFN-I signaling.[3][4]
-
Cell Line: A cancer cell line known to have a functional cGAS-STING pathway and PARP7 expression (e.g., CT26).
-
Reagents: Cell culture medium, this compound, a STING agonist (e.g., cGAMP), and reagents for quantifying IFN-β mRNA (qRT-PCR) or protein (ELISA).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a predetermined amount of time.
-
Stimulate the cells with a STING agonist to induce IFN-I production.
-
After an appropriate incubation period, harvest the cell supernatant for ELISA or the cell lysate for RNA extraction and qRT-PCR.
-
-
Data Analysis: Measure the levels of IFN-β and normalize to a vehicle-treated control.
Visualizations
Caption: Simplified PARP7 signaling pathway in the context of type I interferon induction.
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Batch effect - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 11. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for Studying Parp7-IN-17 Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and designing experiments to study the effects of Parp7-IN-17, a potent and selective inhibitor of PARP7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of PARP7. PARP7 is a mono-ADP-ribosyltransferase (MARt) that transfers a single ADP-ribose molecule from NAD+ to a substrate protein. This post-translational modification, known as mono-ADP-ribosylation (MARylation), can alter the function, stability, and localization of target proteins. By inhibiting the catalytic function of PARP7, this compound prevents the MARylation of its substrates, thereby modulating various cellular signaling pathways. A well-studied analog, RBN-2397, has been shown to function similarly.
Q2: Which signaling pathways are regulated by PARP7 and can be studied using this compound?
A2: PARP7 is a key regulator of several signaling pathways, making it a target of interest in various diseases, particularly cancer. The primary pathways affected by PARP7 inhibition include:
-
Type I Interferon (IFN-I) Signaling: PARP7 is a negative regulator of the IFN-I pathway. Its inhibition can lead to the activation of this pathway, promoting an anti-tumor immune response. This is a critical area of investigation for immuno-oncology applications.
-
Transcription Factor Regulation: PARP7 modulates the activity of several key transcription factors through MARylation. This includes:
-
Fos-related antigen 1 (FRA1): PARP7-mediated MARylation stabilizes FRA1. Inhibition of PARP7 leads to FRA1 degradation, which in turn upregulates genes involved in apoptosis and immune signaling.
-
Aryl Hydrocarbon Receptor (AHR): PARP7 can mark AHR for proteasomal degradation.
-
Estrogen Receptor α (ERα): PARP7 negatively regulates ERα signaling by promoting its degradation.
-
Androgen Receptor (AR): PARP7-mediated MARylation plays a role in regulating AR transcriptional activity.
-
Q3: Which cell lines are recommended for studying the effects of this compound?
A3: The choice of cell line is critical and depends on the specific research question. Sensitivity to PARP7 inhibition can be context-dependent. Here are some recommended cell lines based on published data for the PARP7 inhibitor RBN-2397, which has a similar mechanism of action:
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H1373 and NCI-H1975 cell lines are highly dependent on PARP7 for growth and are sensitive to its inhibition.
-
Breast Cancer:
-
MDA-MB-231 and HCC827 are sensitive to PARP7 inhibition, which induces apoptosis through FRA1 degradation.
-
MCF7 (ER-positive) shows a more complex response, where PARP7 inhibition can sometimes promote proliferation.
-
EO771 (murine) is useful for in vivo studies to assess the impact on the tumor microenvironment and immune infiltration.
-
-
Ovarian Cancer: OVCAR3 and OVCAR4 cell lines are sensitive to PARP7 inhibition, which affects proliferation and migration.
-
Prostate Cancer: PC3, DU145 (AR-negative), and CWR22Rv1, VCaP (AR-positive) are useful models to study the effects of PARP7 inhibition on AR signaling and cell growth.
-
Colon Cancer: The CT26 murine cell line is suitable for syngeneic mouse models to evaluate the immunomodulatory effects of PARP7 inhibitors.
Q4: What are the expected cellular outcomes of treating sensitive cell lines with this compound?
A4: Treatment of sensitive cancer cell lines with a PARP7 inhibitor like RBN-2397 can lead to a range of cellular effects, including:
-
Decreased Cell Viability: Inhibition of PARP7 can lead to a reduction in cell proliferation and survival.
-
Induction of Apoptosis: Particularly in FRA1-driven cancers, PARP7 inhibition can trigger caspase-8-mediated apoptosis.
-
Cell Cycle Arrest: Cells may accumulate in the G0/G1 phase of the cell cycle.
-
Induction of Senescence: An increase in the expression of senescence-associated secretory phenotype (SASP) genes has been observed.
-
Modulation of Gene Expression: Changes in the expression of genes related to immune signaling, apoptosis, and cell adhesion are expected.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect on cell viability after treatment with this compound. | Low or absent PARP7 expression in the selected cell line. | Verify PARP7 expression at the mRNA and protein level in your cell line. Consider using a cell line known to have high PARP7 expression (e.g., NCI-H1373). |
| Cell line is not dependent on the PARP7-regulated pathway for survival. | Investigate the key survival pathways in your cell line. For example, if the cell line is not FRA1-driven, the pro-apoptotic effects of PARP7 inhibition may be minimal. | |
| Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., passage number, confluency). | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Degradation of this compound. | Prepare fresh stock solutions of the inhibitor and store them appropriately according to the manufacturer's instructions. | |
| Unexpected increase in proliferation (e.g., in MCF7 cells). | Cell-type specific regulation of ERα signaling. | In ER-positive cell lines like MCF7, PARP7 negatively regulates ERα. Inhibition of PARP7 can therefore lead to increased ERα activity and proliferation. Consider co-treatment with an ERα antagonist. |
Quantitative Data Summary
Table 1: IC50 Values of PARP7 Inhibitors in Sensitive Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| NCI-H1975 | NSCLC | RBN-2397 | ~10 | |
| HCC827 | NSCLC | RBN-2397 | ~25 | |
| MDA-MB-231 | Breast Cancer | RBN-2397 | ~50 | |
| OVCAR3 | Ovarian Cancer | RBN-2397 | Not specified | |
| OVCAR4 | Ovarian Cancer | RBN-2397 | Not specified | |
| CT26 | Colon Cancer | (S)-XY-05 | 4.5 |
Note: this compound is a specific inhibitor of PARP7. RBN-2397 and (S)-XY-05 are other potent and selective PARP7 inhibitors with published data that can inform experimental design.
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for PARP7 Substrate Modulation (e.g., FRA1)
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-FRA1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PARP7 signaling pathways and the effect of this compound.
Caption: Experimental workflow for studying this compound effects.
Caption: Troubleshooting logic for unexpected experimental results.
Best practices for long-term storage of Parp7-IN-17
This technical support guide provides best practices for the long-term storage and handling of Parp7-IN-17, a potent and orally bioavailable PARP7 inhibitor. It is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound throughout their experiments.
Recommended Long-Term Storage Conditions
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solvent-based stock solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. Avoid repeated temperature fluctuations. |
| 4°C | 2 years | Suitable for shorter-term storage. Keep desiccated. | |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for working aliquots.[1] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the storage and handling of this compound.
Q1: How should I handle the powdered this compound upon receipt?
A: this compound is shipped at room temperature and is stable for the duration of shipping.[1] Upon receipt, it is recommended to store the powder at -20°C for long-term stability. For smaller quantities (10 mg or less), you can add the solvent directly to the vial. For larger amounts, it is best practice to weigh out the desired quantity for immediate use to avoid contaminating the entire stock.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. It is soluble in DMSO at a concentration of 50 mg/mL (111.75 mM).[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container to ensure maximal solubility and stability of the compound.[1]
Q3: My this compound powder is difficult to see in the vial. Is this normal?
A: Yes, this is normal for small quantities of powdered compounds. The powder may have coated the bottom or walls of the vial during shipment. When preparing your stock solution, ensure the solvent comes into contact with all surfaces of the vial to dissolve all of the compound.
Q4: Can I store my this compound stock solution in the refrigerator (4°C)?
A: It is not recommended to store stock solutions at 4°C for extended periods. For solvent-based solutions, storage at -20°C (for up to one month) or -80°C (for up to six months) is recommended to prevent degradation.[1]
Q5: How can I avoid precipitation of this compound when diluting my DMSO stock solution into an aqueous medium?
A: To prevent precipitation, it is advisable to perform a serial dilution of the concentrated DMSO stock solution in your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Reduced or no activity of the inhibitor in my experiment.
This could be due to improper storage or handling leading to degradation of the compound.
References
Validation & Comparative
A Comparative Guide to PARP7 Inhibitors: Parp7-IN-17 vs. RBN-2397
An Objective Analysis for Researchers and Drug Development Professionals
The enzyme Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a compelling target in oncology, primarily due to its role as a negative regulator of the type I interferon (IFN) signaling pathway, which is crucial for anti-tumor immunity.[1][2][3] By inhibiting PARP7, cancer cells that have suppressed this pathway to evade immune detection can have this critical anti-tumor response restored.[4][5][6][7] This guide provides a detailed comparison of two key PARP7 inhibitors: Parp7-IN-17, a research tool, and RBN-2397, a clinical-stage therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and RBN-2397 based on available preclinical data.
| Parameter | This compound | RBN-2397 |
| Biochemical IC50 | 4.5 nM[8] | <3 nM[9] |
| Cellular MARylation EC50 | Not Publicly Available | 1 nM[9] |
| Cellular PARylation IC50 (PARP1) | Not Publicly Available | ~600 nM (300-fold selective over PARP1)[10] |
| Selectivity | Orally bioavailable[8] | >50-fold selective for PARP7 over all PARP family members[10] |
| Cellular Activity (NCI-H1373) | Displays antitumor effect[8] | IC50 of 20 nM[9] |
| Development Stage | Preclinical Research Tool | Phase 1/2 Clinical Trials (NCT04053673, NCT05127590)[4][11] |
Detailed Efficacy and Mechanism of Action
RBN-2397: Developed by Ribon Therapeutics, RBN-2397 is a first-in-class, potent, and selective oral inhibitor of PARP7.[12] Preclinical studies have demonstrated that RBN-2397 restores type I interferon signaling in tumor cells.[5][13] This leads to two key anti-tumor effects: a direct inhibition of cancer cell proliferation and the activation of an adaptive immune response.[5][14] In mouse models, RBN-2397 has been shown to cause complete and durable tumor regressions, an effect dependent on CD8+ T cells.[5][10] The antitumor activity of RBN-2397 has been observed in various cancer models, including lung, head and neck, and breast cancers.[12] Clinical data from the Phase 1 trial (NCT04053673) indicates that RBN-2397 is well-tolerated and shows preliminary signs of antitumor activity in patients with advanced solid tumors.[12][13] It is also being evaluated in combination with the immune checkpoint inhibitor pembrolizumab.[7][11]
This compound: this compound is a potent PARP7 inhibitor with an IC50 of 4.5 nM and has demonstrated oral bioavailability.[8] It is primarily positioned as a research chemical for in vitro and in vivo studies to probe the biological functions of PARP7. While described as having an antitumor effect, detailed public data on its cellular activity, selectivity profile, and in vivo efficacy in specific cancer models is less extensive compared to RBN-2397.[8]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: PARP7 negatively regulates the cGAS-STING pathway by inhibiting TBK1.
Caption: A typical workflow for evaluating PARP7 inhibitor efficacy in vivo.
Experimental Protocols
Biochemical PARP7 Inhibition Assay (IC50 Determination): The inhibitory activity of compounds against the PARP7 enzyme is typically measured using a biochemical assay. This can be a dissociation-enhanced lanthanide fluorescent immunoassay (DELFIA) or similar format. The assay buffer contains the recombinant PARP7 enzyme, biotinylated-NAD+ (the substrate), and the compound at various concentrations. The reaction is initiated and allowed to proceed for a set time at a specific temperature. The reaction is then stopped, and the amount of auto-MARylated PARP7 is quantified by adding a detection reagent (e.g., streptavidin-europium) that binds to the biotinylated ADP-ribose attached to the enzyme. The signal is read on a plate reader, and IC50 values are calculated from the dose-response curves.
Cellular MARylation Assay (EC50 Determination): To measure the inhibition of PARP7 activity within cells, a cellular MARylation assay is used. For example, NCI-H1373 lung cancer cells, which have high PARP7 expression, are treated with the inhibitor at various concentrations for a specific duration. The cells are then lysed, and the level of a specific PARP7 substrate's MARylation or auto-MARylation of PARP7 is measured, often by western blot or an ELISA-based method. The EC50 is the concentration of the inhibitor that causes a 50% reduction in the MARylation signal.
In Vivo Tumor Xenograft/Syngeneic Model Efficacy Study: To assess anti-tumor efficacy in vivo, mouse models are utilized. For a syngeneic model (which has a competent immune system), a mouse cancer cell line (e.g., CT26 colon carcinoma) is implanted subcutaneously into an immunocompetent mouse strain (e.g., BALB/c).[10] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., RBN-2397) is administered orally at one or more dose levels, typically once or twice daily. A vehicle solution is administered to the control group. Tumor volumes are measured regularly with calipers. At the end of the study, the percentage of tumor growth inhibition is calculated. In some studies, tumors may be harvested for biomarker analysis, such as measuring the expression of interferon-stimulated genes or analyzing immune cell infiltration.[3][15]
Conclusion
RBN-2397 and this compound are both potent inhibitors of the PARP7 enzyme. However, they are at vastly different stages of development and are intended for different purposes.
-
RBN-2397 is a clinical-stage drug candidate with a well-characterized preclinical profile demonstrating potent, selective, and orally bioavailable properties that translate into robust in vivo anti-tumor immunity.[5][12] The availability of clinical data provides a clearer picture of its potential as a therapeutic agent.[12][13]
-
This compound is a valuable chemical probe for basic research.[8] Its potency and oral bioavailability make it a useful tool for academic and early-stage discovery labs to explore the biology of PARP7 and validate it as a therapeutic target in various disease models.
For drug development professionals, RBN-2397 represents the leading edge of PARP7 inhibition in the clinic. For researchers investigating the fundamental roles of PARP7, this compound provides a reliable and potent tool for preclinical studies. The continued investigation of both compounds will undoubtedly further illuminate the therapeutic potential of targeting this crucial enzyme in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. embopress.org [embopress.org]
- 3. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 6. A Phase 1, First-in-human Study of the Safety, Single- and Multiple-Dose Pharmacokinetics, and Preliminary Activity of Escalating Doses of RBN-2397, an Oral PARP7 Inhibitor, in Patients with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. RBN-2397 in Combination With Pembrolizumab in Patients With SCCL | Clinical Research Trial Listing [centerwatch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
Validating the selectivity of Parp7-IN-17 for PARP7 over other PARPs
For researchers and drug development professionals, establishing the selectivity of a chemical probe or drug candidate is a critical step in preclinical validation. This guide provides a framework for assessing the selectivity of Parp7-IN-17, a potent PARP7 inhibitor with a reported IC50 of 4.5 nM, against other members of the poly(ADP-ribose) polymerase (PARP) family.[1] Due to the limited publicly available selectivity data for this compound, this guide will use data from other well-characterized PARP7 inhibitors, such as RBN-2397 and KMR-206, to illustrate the required experimental comparisons and data presentation formats.
Introduction to PARP7 and Selective Inhibition
PARP7, also known as TIPARP, is a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of transcription and the innate immune response.[2] Its role in suppressing the Type I interferon (IFN) response has made it an attractive target in oncology.[3] Selective inhibition of PARP7 is crucial to avoid off-target effects that can arise from inhibiting other PARP family members, which are involved in diverse cellular functions, including DNA damage repair (PARP1, PARP2), and telomere maintenance (Tankyrases).[4]
Comparative Selectivity of PARP7 Inhibitors
To objectively evaluate the selectivity of this compound, its inhibitory activity should be profiled against all 17 members of the PARP family. For context, the selectivity profiles of two other known PARP7 inhibitors, RBN-2397 and KMR-206, are presented below. These tables showcase the expected data format for such a comparison.
Table 1: Biochemical IC50 Values (nM) of RBN-2397 and KMR-206 Across the PARP Family
| PARP Family Member | RBN-2397 IC50 (nM) | KMR-206 IC50 (nM) |
| PARP7 | <3 | 13.7 |
| PARP1 | >3000 | >3000 |
| PARP2 | 30.3 | >1000 |
| PARP3 | >3000 | >3000 |
| PARP4 | >3000 | >3000 |
| TNKS1 (PARP5a) | >3000 | >3000 |
| TNKS2 (PARP5b) | >3000 | >3000 |
| PARP6 | >3000 | >3000 |
| PARP8 | >3000 | >3000 |
| PARP9 | >3000 | >3000 |
| PARP10 | >3000 | ~150 |
| PARP11 | >3000 | ~150 |
| PARP12 | >3000 | >3000 |
| PARP14 | >3000 | >3000 |
| PARP15 | >3000 | >3000 |
| PARP16 | >3000 | >3000 |
Data for RBN-2397 and KMR-206 are compiled from published studies.[3][5][6] Actual values for this compound would need to be determined experimentally.
Table 2: Cellular Activity of RBN-2397
| Assay Type | Cell Line | Endpoint | EC50 (nM) |
| Cellular MARylation Assay | NCI-H1373 | Inhibition of MARylation | 1 |
| Cell Proliferation Assay | NCI-H1373 | Inhibition of Proliferation | 20 |
| STAT1 Phosphorylation | NCI-H1373 | Increase in p-STAT1 | Dose-dependent increase |
This table illustrates the type of cellular characterization that should be performed for this compound.[6]
Experimental Protocols for Selectivity Profiling
To validate the selectivity of this compound, a combination of biochemical and cellular assays should be employed.
Biochemical Assays
1. PARP Enzyme Activity Assay (Chemiluminescent)
This assay measures the enzymatic activity of purified PARP enzymes and is a primary method for determining IC50 values.
-
Principle: Histone proteins are coated on a microplate. The PARP enzyme, in the presence of biotinylated NAD+ and the test inhibitor (this compound), is added. The extent of ADP-ribosylation of the histones is detected using streptavidin-HRP and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitory activity of the compound.[7]
-
Protocol Outline:
-
Coat a 96-well plate with histone proteins.
-
Add a reaction mixture containing the specific recombinant PARP enzyme, biotinylated NAD+, and varying concentrations of this compound.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate and add streptavidin-HRP.
-
Incubate and wash again.
-
Add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
2. AlphaLISA® Homogeneous Assay
This is a bead-based assay that offers a high-throughput alternative for measuring PARP activity.
-
Principle: A biotinylated histone substrate is used with a PARP enzyme and NAD+. After the reaction, acceptor beads coated with an ADP-ribose binding reagent and streptavidin-coated donor beads are added. In the presence of ADP-ribosylation, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.[8]
-
Protocol Outline:
-
In a microplate, combine the PARP enzyme, biotinylated histone substrate, NAD+, and a dilution series of this compound.
-
Incubate to allow for ADP-ribosylation.
-
Add acceptor beads and incubate.
-
Add donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Cellular Assays
1. Cellular Thermal Shift Assay (CETSA®)
CETSA assesses the direct binding of an inhibitor to its target protein within a cellular context.
-
Principle: The binding of a ligand (inhibitor) can increase the thermal stability of its target protein. Cells are treated with the inhibitor, heated, and the amount of soluble target protein remaining is quantified.
-
Protocol Outline:
-
Treat cultured cells with varying concentrations of this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detect the amount of soluble PARP7 in the supernatant by Western blotting or other quantitative methods like ELISA.
-
An increase in the melting temperature of PARP7 in the presence of the inhibitor indicates target engagement.
-
2. Cellular PARylation Assay
This assay measures the ability of an inhibitor to block the ADP-ribosylation of substrates within cells.
-
Principle: Cellular stress (e.g., induced by hydrogen peroxide) can activate PARP enzymes, leading to the poly-ADP-ribosylation (PAR) of cellular proteins. The level of PAR can be quantified to assess the efficacy of a PARP inhibitor.
-
Protocol Outline:
-
Pre-treat cells with different concentrations of this compound.
-
Induce DNA damage (e.g., with H2O2) to stimulate PARP activity.
-
Lyse the cells and detect the levels of PAR using a specific antibody via Western blot or ELISA.
-
A reduction in the PAR signal indicates inhibition of PARP activity in a cellular environment.
-
Visualizing Experimental Workflows and Pathways
PARP7 Signaling Pathway
The following diagram illustrates the role of PARP7 in the Type I Interferon signaling pathway, a key pathway modulated by PARP7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP assay [assay-protocol.com]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Unveiling the Potency of Parp7-IN-17: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Parp7-IN-17's activity across various cancer cell lines. We present a detailed comparison with alternative inhibitors, supported by experimental data and protocols, to facilitate informed decisions in oncology research.
This compound has emerged as a promising selective inhibitor of Poly (ADP-ribose) Polymerase 7 (PARP7), a key regulator of the type I interferon (IFN) response in cancer cells. Unlike traditional PARP1/2 inhibitors, which primarily target DNA damage repair pathways, this compound's mechanism of action centers on activating the innate immune system against tumors. This guide will delve into the specifics of its anti-cancer activity, offering a clear comparison with other relevant compounds. The most clinically advanced PARP7 inhibitor, RBN-2397 (Atamparib), will be the primary focus of this guide, serving as the representative molecule for "this compound".
Comparative Analysis of In Vitro Activity
The anti-proliferative activity of RBN-2397 and other relevant inhibitors has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Citation |
| RBN-2397 | Lung Cancer | NCI-H1373 | 20 | [1] |
| RBN-2397 | Ovarian Cancer | OVCAR3 | 1159 | [2] |
| RBN-2397 | Ovarian Cancer | OVCAR4 | 727.2 | [2] |
| Thioparib | Hematological Cancers | Panel Average (12 lines) | 26 | [3] |
| Olaparib | Breast Cancer | Panel Average (12 lines) | 3,700 - 31,000 | [4] |
Synergistic Effects with Chemotherapy
Recent studies have highlighted the potential of RBN-2397 to enhance the efficacy of standard-of-care chemotherapies. In the CT26 mouse colon cancer cell line, the combination of RBN-2397 with platinum-based drugs (cisplatin, oxaliplatin) or taxanes (docetaxel, paclitaxel) resulted in a synergistic increase in the expression of interferon-stimulated genes (ISGs), indicating a potentiated anti-tumor immune response.[5]
Furthermore, in ovarian cancer cell lines (OVCAR3 and OVCAR4), combining RBN-2397 with paclitaxel led to a more pronounced decrease in cell proliferation compared to either agent alone. This suggests that PARP7 inhibition can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.
Mechanistic Insights: A Tale of Two PARPs
A key differentiator of RBN-2397 is its selective inhibition of PARP7 over PARP1. In the CT26 colon cancer cell line, RBN-2397 demonstrated a potent ability to inhibit PARP7-dependent mono-ADP-ribosylation (MARylation) with an IC50 of 2 nM, showing a 300-fold selectivity over PARP1-driven poly-ADP-ribosylation (PARylation).[6][7] Critically, RBN-2397, but not the PARP1 inhibitor olaparib, was able to induce Type I IFN signaling, as evidenced by the phosphorylation of STAT1.[6][7] This highlights a distinct mechanism of action for PARP7 inhibitors in activating anti-tumor immunity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of PARP7 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Confirming On-Target Engagement of Parp7-IN-17 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target engagement of Parp7-IN-17 in a cellular context. Due to the limited availability of public data on the cellular activity of this compound, this document outlines the necessary experimental approaches and provides comparative data for the well-characterized PARP7 inhibitor, RBN-2397, to serve as a benchmark.
Introduction to PARP7 and the Inhibitor this compound
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that plays a crucial role in various cellular processes, including the regulation of type I interferon signaling.[1][2] By catalyzing the transfer of a single ADP-ribose unit from NAD+ to target proteins, PARP7 modulates their function.[1][2] Dysregulation of PARP7 activity has been implicated in cancer, making it an attractive therapeutic target.[1][2]
This compound is a potent small molecule inhibitor of PARP7 with a reported biochemical half-maximal inhibitory concentration (IC50) of 4.5 nM. While this indicates high potency in a purified system, confirming target engagement within the complex environment of a living cell is a critical step in drug development. This guide details methodologies to achieve this confirmation.
PARP7 Signaling Pathway and Inhibition
PARP7 is a negative regulator of the type I interferon (IFN) response.[1][2] In cancer cells, this suppression of IFN signaling can allow tumors to evade the immune system. Inhibition of PARP7 by small molecules like this compound is expected to block its catalytic activity, leading to the restoration of type I IFN signaling and subsequent anti-tumor effects.[1][2]
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Comparative Analysis of PARP7 Inhibitors
Directly comparing the cellular potency of this compound with other known PARP7 inhibitors is essential for understanding its relative efficacy. The following table provides a template for such a comparison, including published data for the clinical-stage inhibitor RBN-2397. Researchers are encouraged to populate this table with their own experimental data for this compound.
| Compound | Biochemical IC50 (nM) | Cellular Target Engagement (EC50, nM) | Assay Method | Reference |
| This compound | 4.5 | Data not available | - | Vendor Data |
| RBN-2397 | <3 | ~2 (MARylation inhibition) | Cell-based MARylation assay | [3] |
| RBN-2397 | - | ~20 (Growth inhibition) | Cell proliferation assay (NCI-H1373) | [4] |
Experimental Protocols for Confirming On-Target Engagement
To quantitatively assess the on-target engagement of this compound in cells, two robust methods are recommended: the Cellular Thermal Shift Assay (CETSA) and a NanoBRET-based target engagement assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line with detectable PARP7 expression) to 70-80% confluency.
-
Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation. A melting curve for endogenous PARP7 should be determined beforehand.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of soluble PARP7 using a standard protein detection method such as Western blotting or an ELISA-based approach (e.g., AlphaScreen or Meso Scale Discovery).
-
-
Data Analysis:
-
Plot the amount of soluble PARP7 as a function of temperature for each compound concentration.
-
The concentration of this compound that results in a half-maximal thermal shift (EC50) is a measure of its cellular target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Split-Nanoluciferase Target Engagement Assay
This assay provides a sensitive and quantitative method to measure target engagement in living cells, based on the principle of bioluminescence resonance energy transfer (BRET). A split-NanoLuc system can be engineered to quantify endogenous PARP7 levels and their stabilization upon inhibitor binding.[1]
Experimental Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in a small HiBiT tag at the N- or C-terminus of the endogenous PARP7 gene in a suitable cell line. This creates a fusion protein that can be detected with high sensitivity.
-
-
Cell Culture and Treatment:
-
Plate the engineered cells in a 96-well plate.
-
Treat the cells with a dose-response of this compound or a reference compound like RBN-2397. As PARP7 is a labile protein, co-treatment with a proteasome inhibitor or an inducer of PARP7 expression may be necessary to achieve a sufficient signal window.[1]
-
-
Lysis and Detection:
-
Lyse the cells using a buffer containing the LgBiT protein and the NanoLuc substrate. The LgBiT protein will complement with the HiBiT-tagged PARP7 to form a functional NanoLuc enzyme.
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of stabilized HiBiT-PARP7.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal PARP7 stabilization.
-
Caption: Workflow for the Split-Nanoluciferase Assay.
By employing these methodologies, researchers can rigorously validate the on-target engagement of this compound in a cellular setting, providing crucial data for its continued development as a potential therapeutic agent.
References
- 1. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
Evaluating the Pharmacokinetic Profile of Parp7-IN-17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of Parp7-IN-17 against other recently developed PARP7 inhibitors. The information is intended to assist researchers in evaluating its potential for further preclinical and clinical development. While comprehensive pharmacokinetic data for this compound is not publicly available, this guide summarizes the existing information and draws comparisons with relevant alternatives, RBN-2397 and (S)-XY-05, for which more detailed data has been published.
Introduction to PARP7 Inhibition
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of the type I interferon (IFN-I) signaling pathway.[1][2] By negatively regulating this pathway, PARP7 can suppress the innate immune response that is crucial for anti-tumor immunity.[1][2] Inhibition of PARP7 has been shown to restore IFN-I signaling, leading to an enhanced immune response against cancer cells. This has positioned PARP7 as a promising therapeutic target in oncology.
PARP7 Signaling Pathway
The diagram below illustrates the central role of PARP7 in the negative regulation of the type I interferon signaling pathway.
Comparative Pharmacokinetic Data
The following table summarizes the available in vitro potency and in vivo pharmacokinetic parameters for this compound and comparator PARP7 inhibitors in mice. It is important to note the current lack of publicly available, detailed pharmacokinetic data for this compound.
| Parameter | This compound | RBN-2397 | (S)-XY-05 |
| IC₅₀ (nM) | 4.5 | <3 | 4.5 |
| Oral Bioavailability (F%) | Data not available | 25.67% | 94.60% |
| AUC (h*ng/mL) | Data not available | 656 | Data not available |
| Cₘₐₓ (ng/mL) | Data not available | Data not available | Data not available |
| Tₘₐₓ (h) | Data not available | Data not available | Data not available |
| Half-life (T₁/₂) (h) | Data not available | Data not available | Data not available |
| Tumor Growth Inhibition (TGI) | Antitumor effect displayed | 30% (in CT26 model) | 83% (in CT26 model) |
Data Interpretation:
-
Potency: this compound demonstrates high potency with an IC₅₀ of 4.5 nM, which is comparable to another potent inhibitor, (S)-XY-05, and in a similar range to RBN-2397.
-
Oral Bioavailability: A significant advantage of (S)-XY-05 is its excellent oral bioavailability (94.60%) in mice, which is substantially higher than that of RBN-2397 (25.67%).[2] While this compound is reported to have oral bioavailability, the exact percentage is not available, making a direct comparison difficult.
-
In Vivo Efficacy: The reported tumor growth inhibition for (S)-XY-05 (83%) is markedly superior to that of RBN-2397 (30%) in the same mouse syngeneic tumor model.[2][3] This suggests that the improved pharmacokinetic properties of (S)-XY-05 may translate to better in vivo anti-tumor activity. The antitumor effect of this compound has been noted, but quantitative TGI data is needed for a direct comparison.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound are not publicly available. The following is a generalized workflow for evaluating the oral pharmacokinetics of a small molecule inhibitor in mice, based on common laboratory practices.
In Vivo Pharmacokinetic Study in Mice (Oral Administration)
-
Animal Model: Male or female BALB/c or C57BL/6 mice (6-8 weeks old) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Drug Formulation and Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing DMSO and PEG400). A single dose is administered orally via gavage.
-
Blood Sampling: Blood samples (approximately 20-30 µL) are collected from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is collected and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters including AUC, Cₘₐₓ, Tₘₐₓ, and T₁/₂. Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion
This compound is a potent inhibitor of PARP7. However, a comprehensive evaluation of its pharmacokinetic profile is currently limited by the lack of publicly available data. In comparison, newer PARP7 inhibitors like (S)-XY-05 have demonstrated not only high potency but also superior oral bioavailability and in vivo efficacy in preclinical models when compared to earlier compounds such as RBN-2397.[2]
For researchers and drug development professionals, the promising in vitro potency of this compound warrants further investigation into its in vivo pharmacokinetic and pharmacodynamic properties. Future studies should aim to generate and publish comprehensive data on its absorption, distribution, metabolism, and excretion to allow for a more complete and direct comparison with other PARP7 inhibitors in development. The superior profile of compounds like (S)-XY-05 highlights the potential for significant improvements in the druggability of PARP7 inhibitors.
References
A Comparative Guide to PARP7 Inhibitors: Unraveling Their Immunomodulatory Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different Poly (ADP-ribose) polymerase 7 (PARP7) inhibitors, supported by experimental data. PARP7 has emerged as a critical negative regulator of the type I interferon (IFN-I) response, making it a promising target for cancer immunotherapy.
Inhibition of PARP7 has been shown to restore IFN-I signaling in tumor cells, leading to both direct anti-proliferative effects and the activation of anti-tumor immunity.[1][2] This guide focuses on a comparative analysis of two of the most well-characterized PARP7 inhibitors, RBN-2397 and KMR-206, to aid in the selection and application of these valuable research tools.
PARP7's Role in Immune Evasion: The cGAS-STING Pathway
PARP7 is a mono-ADP-ribosyltransferase (MARtransferase) that suppresses the innate immune response by negatively regulating the cGAS-STING pathway.[3][4] Cytosolic DNA, a hallmark of viral infection or cellular stress common in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS). This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING). Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates and activates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons, such as IFN-β. PARP7 is believed to interfere with this cascade, thereby dampening the anti-tumor immune response. PARP7 inhibitors block this negative regulation, unleashing the cGAS-STING pathway and promoting an immunologically "hot" tumor microenvironment.
PARP7-mediated inhibition of the cGAS-STING signaling pathway.
Comparative Analysis of PARP7 Inhibitors
The following tables summarize the key quantitative data for RBN-2397 and KMR-206, providing a direct comparison of their potency, selectivity, and cellular effects.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | PARP7 IC₅₀ (nM) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference(s) |
| RBN-2397 | Not explicitly stated, but potent | >3000 | 30.3 | [5] |
| KMR-206 | 13.7 | >3000 | ~1027.5 (75-fold selective) | [5] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Table 2: Cellular Activity and Immunomodulatory Effects
| Parameter | RBN-2397 | KMR-206 | Cell Line | Reference(s) |
| PARP7 MARylation EC₅₀ (nM) | Not explicitly stated | 8 | HEK 293T | [5] |
| Cell Viability EC₅₀ (nM) | 17.8 | 104 | NCI-H1373 | [5] |
| Secreted IFN-β | Higher increase | Lower increase | CT-26 | [5] |
| pSTAT1/STAT1 Induction | Similar | Similar | CT-26 | [5] |
| Endogenous PARP7 Protein Increase | 2-fold higher than KMR-206 | Lower than RBN-2397 | CT-26 | [5] |
EC₅₀ values represent the concentration of the inhibitor that gives a half-maximal response in a cellular assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize PARP7 inhibitors.
Western Blotting for Protein Expression and Phosphorylation
A standard experimental workflow for assessing the effect of PARP7 inhibitors on protein levels and signaling pathway activation is outlined below.
A typical workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., CT-26, NCI-H1373) are cultured to a desired confluency and then treated with varying concentrations of PARP7 inhibitors or a vehicle control for a specified duration (e.g., 16 hours).[5]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., IP Lysis Buffer containing protease and phosphatase inhibitors).[6][7]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as a Bradford assay.[6][7]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-STAT1, STAT1, PARP7). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.[5]
In Vitro PARP Activity Assay (PASTA)
This assay is used to determine the IC₅₀ values of inhibitors against different PARP family members.
Protocol Summary: A family-wide PARP inhibitor screening assay, such as the PARP Activity Scintillation Assay (PASTA), is utilized.[5] This assay measures the incorporation of radiolabeled NAD+ onto histone proteins by the respective PARP enzyme in the presence of varying concentrations of the inhibitor. The reduction in radioactivity corresponds to the inhibition of PARP activity.
Cellular PARP7 Automodification (MARylation) Assay
This assay measures the ability of an inhibitor to block the automodification of PARP7 within cells.
Protocol Summary:
-
HEK 293T cells are transfected with a construct expressing an epitope-tagged PARP7 (e.g., GFP-PARP7).
-
The transfected cells are treated with a range of inhibitor concentrations.
-
Cells are lysed, and the tagged PARP7 is immunoprecipitated using an antibody against the tag.
-
The immunoprecipitated proteins are then analyzed by Western blot using an antibody that recognizes mono-ADP-ribosylation (MAR). A decrease in the MAR signal indicates inhibition of PARP7's catalytic activity.[5]
Cell Viability Assay
This assay determines the effect of PARP7 inhibitors on the proliferation and survival of cancer cells.
Protocol Summary: Cancer cell lines (e.g., NCI-H1373) are seeded in 96-well plates and treated with a serial dilution of the PARP7 inhibitor. After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The EC₅₀ value is calculated from the dose-response curve.
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of IFN-β secreted by cells following treatment with PARP7 inhibitors.
Protocol Summary:
-
CT-26 cells are treated with saturating doses of PARP7 inhibitors.
-
After a specified time (e.g., 16 hours), the cell culture supernatant is collected.
-
The concentration of IFN-β in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.[5]
Conclusion
The available data indicate that both RBN-2397 and KMR-206 are potent and selective inhibitors of PARP7 that effectively activate the type I interferon signaling pathway. While both compounds induce similar levels of STAT1 phosphorylation, RBN-2397 appears to elicit a more robust increase in secreted IFN-β and endogenous PARP7 protein levels in CT-26 cells.[5] Conversely, KMR-206 demonstrates a slightly more potent inhibition of PARP7's enzymatic activity in vitro. The choice between these inhibitors may depend on the specific experimental context, such as the desired cellular endpoint and the cell type being investigated. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of PARP7 inhibition in oncology and immunology.
References
- 1. PARP7 inhib News - LARVOL Sigma [sigma.larvol.com]
- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. cGAS/STING: novel perspectives of the classic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Validating PARP7 Trapping in the Mechanism of Action of Novel PARP7 Inhibitors: A Comparative Guide
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a mono-ADP-ribosyltransferase that has emerged as a significant target in cancer therapy, particularly in the context of immuno-oncology.[1][2][3] Its inhibition can activate the type I interferon response, leading to immunogenic cell death.[4] While the catalytic inhibition of PARP7 is a key aspect of its therapeutic potential, another proposed mechanism of action for some inhibitors is "PARP trapping." This guide provides a comparative overview of the experimental approaches used to validate the role of PARP7 trapping, with a focus on methodologies applicable to novel inhibitors like Parp7-IN-17. For comparative purposes, we will draw upon data from the well-characterized PARP7 inhibitor, RBN-2397.
The concept of PARP trapping involves the stabilization of the PARP enzyme on chromatin, leading to a cytotoxic effect that is distinct from simple catalytic inhibition.[5][6] This has been well-documented for PARP1 inhibitors and is an emerging area of investigation for PARP7 inhibitors.[5][7][8] RBN-2397, a first-in-class PARP7 inhibitor, has been shown to induce PARP7 trapping in a detergent-resistant fraction within the nucleus, suggesting a mechanism similar to clinically used PARP1 inhibitors.[5][7][8][9][10][11]
Comparative Analysis of PARP7 Inhibitors
A growing number of small molecule inhibitors targeting PARP7 have been developed. These compounds vary in their chemical scaffolds, selectivity, and proposed mechanisms of action.
| Inhibitor | Chemical Scaffold | PARP7 IC50 | Key Mechanistic Feature(s) | Reference(s) |
| RBN-2397 (Atamparib) | Pyridazinone-based | Potent (nanomolar range) | Induces PARP7 trapping on chromatin, enhances type I interferon signaling. | [5][8][12][13] |
| KMR-206 | Phthalazinone-based | ~300 nM | High selectivity for PARP7 over PARP1/2; increases nuclear PARP7 protein levels. | [12] |
| (S)-XY-05 | Indazole-7-carboxamide | 4.5 nM | High selectivity and improved oral bioavailability compared to RBN-2397. | [3] |
Experimental Protocols for Validating PARP7 Trapping
Validating the role of PARP7 trapping requires a multi-faceted experimental approach to demonstrate the inhibitor-dependent stabilization and accumulation of PARP7 on chromatin.
Cell Fractionation and Immunoblotting
This is a direct biochemical method to assess the trapping of PARP7 in the less soluble, chromatin-associated nuclear fraction.
Protocol:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., prostate cancer cell lines like PC3-AR, or lung cancer cell lines) and treat with the PARP7 inhibitor (e.g., this compound, RBN-2397) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Fractionation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Extract the cytoplasmic fraction (supernatant).
-
Wash the nuclear pellet.
-
Resuspend the nuclear pellet in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize nuclear proteins.
-
Centrifuge to separate the soluble nuclear fraction (supernatant) from the insoluble, chromatin-enriched pellet.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
Immunoblotting:
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against PARP7, a cytoplasmic marker (e.g., GAPDH or Tubulin), and a nuclear marker (e.g., Lamin A/C or Histone H3).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: An increase in the PARP7 signal in the detergent-resistant (chromatin) fraction in inhibitor-treated cells compared to the control is indicative of PARP7 trapping.[6]
Immunofluorescence and Confocal Microscopy
This technique allows for the visualization of PARP7 localization and accumulation within the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PARP7 inhibitor and vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody against PARP7.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope.
-
Analysis: Observe for an increased and potentially punctate nuclear staining of PARP7 in inhibitor-treated cells, suggesting its accumulation.[1][12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of the inhibitor with PARP7 in a cellular context. Ligand binding typically increases the thermal stability of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with the PARP7 inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble PARP7 at each temperature by immunoblotting or mass spectrometry.
-
Analysis: A shift to a higher melting temperature for PARP7 in the presence of the inhibitor indicates target engagement.[14][15]
Quantitative Proteomics
Mass spectrometry-based proteomics can provide a global view of the changes in the proteome upon PARP7 inhibitor treatment, including the stabilization of PARP7 itself and its interacting partners.
Protocol:
-
Sample Preparation: Treat cells with the inhibitor, lyse the cells, and digest the proteins into peptides.
-
TMT Labeling (Optional but recommended for quantification): Label peptides from different conditions (e.g., control vs. inhibitor-treated) with tandem mass tags (TMT).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across the different conditions. Look for a significant increase in the abundance of PARP7 in the inhibitor-treated samples. This can also reveal changes in the levels of proteins involved in DNA damage repair and other relevant pathways.[16][17][18]
Visualizations
Signaling Pathway of PARP7 Inhibition
Caption: Proposed mechanism of PARP7 inhibition and trapping.
Experimental Workflow for PARP7 Trapping Validation
Caption: Workflow for validating PARP7 trapping by cell fractionation.
Logical Diagram of PARP7 Trapping
References
- 1. embopress.org [embopress.org]
- 2. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Publications — CETSA [cetsa.org]
- 16. PARP7 is a proteotoxic stress sensor that labels proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Proteomic Analysis Identifies p62/SQSTM1 as a Critical Player in PARP Inhibitor Resistance [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Parp7-IN-17: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Parp7-IN-17 based on standard laboratory safety practices for research chemicals. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was publicly available at the time of writing, these procedures should be considered as a baseline. Researchers are strongly encouraged to consult their institution's Environmental Health and Safety (EH&S) department for specific protocols and to comply with all local, state, and federal regulations.
This compound is a potent and selective inhibitor of PARP7, an enzyme involved in DNA damage repair and immune signaling pathways.[1][2][3] Due to its biological activity and the lack of comprehensive toxicological data, it is prudent to handle and dispose of this compound as potentially hazardous chemical waste.
I. Essential Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with standard laboratory safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Procedure for this compound
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and associated waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.[4][5]
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Clearly label the liquid waste container with "this compound in [Solvent Name]" and an approximate concentration.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EH&S guidelines.[6][7] Incompatible wastes, when mixed, can react violently or release hazardous gases.[6]
-
Step 2: Decontamination of Labware
-
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequently, wash the labware with soap and water.
Step 3: Disposal of Empty Containers
-
An empty container that previously held this compound must be triple-rinsed with a solvent capable of dissolving the compound.[7][8]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[8]
Step 4: Storage of Waste
-
Store all this compound waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure that the waste is segregated from incompatible chemicals.[4] For instance, keep organic solvent waste away from oxidizing acids.[4]
-
Keep waste containers securely closed except when adding waste.[7]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[8]
III. Quantitative Data Summary
While specific disposal-related quantitative data for this compound is unavailable, the following table summarizes its storage and handling information.
| Parameter | Value and Conditions | Citation |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. | [1] |
| Purity | 99.81% (example batch) | [1] |
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate a typical experimental workflow involving a small molecule inhibitor like this compound and the logical steps for proper waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP7抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Parp7-IN-17
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the PARP7 inhibitor, Parp7-IN-17, ensuring laboratory safety and procedural excellence.
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for this compound, a potent PARP7 inhibitor. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Quantitative Data Summary
For ease of reference and comparison, the known quantitative data for this compound is summarized in the table below. It should be noted that as a novel research chemical, comprehensive toxicological data such as LD50 and LC50 values, as well as physical properties like melting and boiling points, are not yet publicly available. Standard precautions for handling potent, biologically active compounds should be observed at all times.
| Property | Value |
| Molecular Weight | 447.41 g/mol |
| Chemical Formula | C₂₀H₂₀F₃N₇O₂ |
| CAS Number | 3024030-10-9 |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO (50 mg/mL) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1] |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A full complement of personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles.
Handling Procedures
-
Receiving and Unpacking: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier immediately. Unpack the compound in a designated area, preferably within a chemical fume hood.
-
Storage: Store the solid compound in a tightly sealed container at -20°C for long-term stability. Solutions of this compound in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
-
Preparation of Stock Solutions: All weighing and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. Use a dedicated, calibrated balance. Ensure all spatulas and weighing boats are decontaminated after use.
-
Spill Management:
-
Minor Spills (Powder): Gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the towels with a suitable solvent (e.g., ethanol) and carefully wipe the area. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Minor Spills (Solution): Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the area immediately and alert the laboratory safety officer. Do not attempt to clean up a major spill without appropriate training and equipment.
-
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A 70% ethanol solution is generally effective for surface decontamination.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Visualized Workflow and Signaling Pathway
To further enhance understanding and procedural clarity, the following diagrams illustrate the safe handling workflow for this compound and its role in cellular signaling pathways.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: PARP7's role in key cellular signaling pathways.
PARP7 is known to be a negative regulator of the type I interferon (IFN) response.[2][3] By inhibiting PARP7, compounds like this compound can restore type I IFN signaling, which can lead to both direct anti-proliferative effects on cancer cells and activation of an anti-tumor immune response.[3] Additionally, PARP7 can modulate the activity of various transcription factors, including the androgen receptor (AR), estrogen receptor (ER), and aryl hydrocarbon receptor (AHR), through ADP-ribosylation, thereby influencing gene expression and other cellular processes.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
